(4-Cyano-2-methylphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-cyano-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVYEOTYJCNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584927 | |
| Record name | (4-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313546-18-8 | |
| Record name | B-(4-Cyano-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313546-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyano-2-methyl-phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals
Foreword: The Strategic Utility of a Substituted Phenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a transformative tool for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount to the success of these endeavors, influencing not only yield and purity but also the intrinsic properties of the target molecule. This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block whose unique substitution pattern offers distinct advantages in the synthesis of complex molecular architectures.
This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the practical application of this reagent. We will delve into the causality behind experimental choices, providing the reader with the rationale needed to effectively integrate this compound into their research and development workflows. From its fundamental properties and synthesis to its application in the development of bioactive molecules, this guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, characterized by the following key identifiers and physical properties.[1][2]
| Property | Value | Reference |
| CAS Number | 313546-18-8 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [3] |
| Melting Point | 287-305 °C | [3] |
| Canonical SMILES | B(C1=C(C=C(C=C1)C#N)C)(O)O | [1] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C under inert gas | [1][2] |
These properties underscore the compound's stability under standard laboratory conditions, facilitating its handling and storage.
Synthesis and Purification: A Practical Approach
The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and effective route proceeds from the readily available starting material, 4-bromo-3-methylbenzonitrile, via a lithium-halogen exchange followed by borylation.
Synthetic Pathway
The transformation from 4-bromo-3-methylbenzonitrile to this compound is typically achieved through a lithiation-borylation sequence. This method is widely employed for the synthesis of aryl boronic acids due to its high efficiency and functional group tolerance under cryogenic conditions.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Lithiation-Borylation
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 equiv) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white to off-white solid.
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by characterization of the final product using NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization: A Guide to Quality Control
Rigorous characterization is essential to confirm the identity and purity of this compound. The following data provides a benchmark for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts may vary slightly depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating methyl group.[4][5][6]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (boronic acid) | ~3300 (broad) |
| C≡N stretch (nitrile) | ~2230 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (methyl) | ~2980-2850 |
| B-O stretch | ~1350 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecule [M+H]⁺ or other adducts.[9][10][11]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.
The Influence of Substituents: A Deeper Dive
The reactivity of this compound in Suzuki-Miyaura couplings is significantly influenced by its substitution pattern.
-
The para-Cyano Group: As a strong electron-withdrawing group, the cyano group can impact the nucleophilicity of the boronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also enhance the rate of reductive elimination.[12] The presence of the cyano group also offers a valuable synthetic handle for further transformations.
-
The ortho-Methyl Group: The methyl group in the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation and may require the use of specific ligands to facilitate the reaction.[13][14] However, this steric presence can also be advantageous in directing the regioselectivity of the coupling reaction in certain substrates.
A Validated Protocol for Suzuki-Miyaura Coupling
The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Histamine H₃ Receptor Antagonists
This compound has proven to be a valuable building block in the synthesis of bioactive molecules, including potent and selective histamine H₃ receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological and cognitive disorders.
Case Study: A Key Biaryl Fragment
The biaryl moiety formed from the Suzuki-Miyaura coupling of this compound is a common structural motif in a number of histamine H₃ receptor antagonists.[2][15][16][17][18] The methyl and cyano substituents can play a crucial role in modulating the pharmacological properties of the final compound, such as receptor binding affinity and selectivity.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the reagent.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8 °C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.
Conclusion: A Versatile and Strategic Reagent
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding ortho-methyl group and an electron-withdrawing para-cyano group provides chemists with a powerful tool for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively leverage this building block in their pursuit of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(4-Cyano-2-methylphenyl)boronic acid CAS number 313546-18-8
An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8) for Advanced Synthesis
Section 1: Executive Summary and Strategic Overview
This compound, with CAS number 313546-18-8, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its strategic value lies in the orthogonal reactivity of its three key functional groups: the boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions; the cyano group, a versatile electronic modifier and synthetic handle; and the methyl group, which imparts specific steric and electronic properties. This guide provides a comprehensive technical overview, from fundamental properties and synthesis to a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling, including mechanistic insights and field-proven protocols.
Section 2: Physicochemical Properties and Structural Characterization
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a solid at room temperature, and like many boronic acids, it can exist in equilibrium with its cyclic anhydride, the corresponding boroxine.[4]
| Property | Value | Source(s) |
| CAS Number | 313546-18-8 | [5][6][7] |
| Molecular Formula | C₈H₈BNO₂ | [5][6][7] |
| Molecular Weight | 160.97 g/mol | [6] |
| Melting Point | 287-305 °C | [6] |
| Appearance | Solid | [6] |
| Synonyms | 2-Methyl-4-cyanophenylboronic acid | [5][6][8] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [6] |
| SMILES | Cc1cc(ccc1B(O)O)C#N | [6] |
Solubility and Stability
This compound exhibits solubility in polar organic solvents such as methanol and DMSO.[9] A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. The presence of boroximes can impede reactivity in cross-coupling reactions.[4] Therefore, it is often advisable to use the material as supplied from a reputable source or consider purification by recrystallization if reaction efficiency is compromised.[4] Storage in a dry, cool environment is recommended to maintain its integrity.[9][10]
Spectroscopic Characterization
Section 3: Synthesis via Miyaura Borylation
A common and efficient method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[11] This involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|lookchem [lookchem.com]
- 6. 2-Methyl-4-cyanophenylboronic acid = 95 313546-18-8 [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. 2-METHYL-4-CYANOPHENYLBORONIC ACID | 313546-18-8 [chemicalbook.com]
- 9. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
synthesis of (4-Cyano-2-methylphenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (4-Cyano-2-methylphenyl)boronic Acid
Executive Summary
This compound is a pivotal building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique structure, featuring a nitrile group and a methyl substituent, allows for the construction of complex molecular architectures integral to the development of pharmaceuticals and advanced materials.[4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles. We will explore the predominant synthetic methodologies, delve into the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable reagent.
Introduction: Significance and Applications
Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, heavily relies on the stability, low toxicity, and ease of handling of boronic acid reagents.[2]
This compound (CAS No: 313546-18-8) has emerged as a particularly useful intermediate.[4] The electron-withdrawing nature of the cyano group influences the electronic properties of the target molecule, while the methyl group provides steric bulk and a potential site for further functionalization. This reagent is instrumental in synthesizing a range of compounds, including aminoalkoxybiphenylnitriles, which have been investigated as histamine-3 receptor ligands.[4] The successful synthesis of this reagent is therefore a critical first step in many drug discovery and materials science research programs.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 313546-18-8 | [4] |
| Molecular Formula | C₈H₈BNO₂ | [4][5] |
| Molecular Weight | 160.97 g/mol | [5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 287-305 °C | |
| SMILES String | Cc1cc(ccc1B(O)O)C#N | |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N |
Core Synthetic Strategies
The synthesis of arylboronic acids containing sensitive functional groups like nitriles requires careful selection of reagents and conditions to prevent undesirable side reactions.[6] The most prevalent and effective method for preparing this compound is through a lithium-halogen exchange followed by borylation.
Organolithium Route via Halogen-Lithium Exchange
This is the preferred industrial and laboratory-scale method for nitrile-containing arylboronic acids.[6] The strategy involves the reaction of a halogenated precursor, such as 4-bromo-3-methylbenzonitrile, with a strong organolithium base at cryogenic temperatures. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate.
Causality of Experimental Choices:
-
Starting Material: 4-Bromo-3-methylbenzonitrile is the logical precursor. The bromine atom is sufficiently reactive for halogen-lithium exchange while being more cost-effective than the iodo-analogue.
-
Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for this transformation. Its high reactivity necessitates extremely low temperatures.
-
Temperature: The reaction is conducted at temperatures between -78 °C and -100 °C.[7] This is critical to prevent the highly nucleophilic n-BuLi from attacking the electrophilic carbon of the nitrile group, which would lead to unwanted byproducts.[6]
-
Borylating Agent: Trimethyl borate or triisopropyl borate are used as the source of the boron atom. They are effective electrophiles that readily react with the aryllithium species.
-
Workup: The reaction is quenched and then acidified. This hydrolysis step converts the initially formed boronate ester into the desired boronic acid.
Caption: High-level workflow for the organolithium-based synthesis.
Detailed Experimental Protocol: Organolithium Route
This protocol is adapted from established procedures for the synthesis of similar cyanophenylboronic acids.[7]
Materials & Reagents:
-
4-Bromo-3-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (HCl), 4M solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The solution is cooled to an internal temperature of -100 °C to -95 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -90 °C. The formation of the aryllithium species is typically observed as a color change. The mixture is stirred at this temperature for an additional 30 minutes.
-
Borylation: Trimethyl borate (1.5 eq) is added dropwise over 5 minutes. A brief exotherm may be observed. The reaction mixture is maintained at -100 °C for 10 minutes after the addition is complete.
-
Warming & Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature over 2-3 hours.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of 4M HCl until the pH of the aqueous layer is approximately 2.[7] The mixture is stirred vigorously for 30 minutes.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product as a solid.
Purification: A Critical Step
Crude arylboronic acids often contain impurities, most notably the corresponding boroxine (a cyclic trimer anhydride), which forms through intermolecular dehydration.[8] The presence of boroxine can significantly reduce the efficiency of subsequent reactions like Suzuki couplings.[8] Therefore, rigorous purification is essential.
Purification via Acid-Base Extraction
This is a highly effective method for separating the acidic boronic acid from non-acidic organic impurities.[7][9]
Protocol:
-
Dissolution in Base: The crude solid is dissolved in an aqueous solution of 1N NaOH. The boronic acid deprotonates to form the water-soluble sodium boronate salt.
-
Organic Wash: This basic aqueous solution is washed two to three times with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidification & Precipitation: The aqueous layer is cooled in an ice bath and then slowly acidified with concentrated HCl to a pH of ~1-2. The pure this compound precipitates out as a white solid.[7]
-
Isolation: The solid is collected by vacuum filtration, washed with cold water, and then dried under high vacuum to afford the purified product.
Caption: Step-by-step workflow for the purification of boronic acid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of the methyl group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.
-
Melting Point: A sharp melting point range close to the literature value (287-305 °C) is indicative of high purity.
-
Mass Spectrometry: To confirm the molecular weight of 160.97 g/mol .
Safety and Handling
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Anhydrous Solvents: THF can form explosive peroxides and must be handled with care.
-
Acids and Bases: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling corrosive reagents like HCl and NaOH.
-
Boronic Acids: Generally considered to have low toxicity, but should be handled in a well-ventilated area or fume hood.
Conclusion
The is readily achievable through a well-controlled organolithium pathway. The success of the synthesis hinges on two critical factors: maintaining cryogenic temperatures during the lithiation step to preserve the integrity of the nitrile functional group, and performing a meticulous acid-base workup to isolate the pure boronic acid from its boroxine anhydride and other impurities. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce high-purity material, enabling advancements in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. (2-Cyano-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 7. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
(4-Cyano-2-methylphenyl)boronic acid molecular weight
An In-Depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound, also known as 2-Methyl-4-cyanophenylboronic acid, is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. With a molecular weight of 160.97 g/mol and the chemical formula C₈H₈BNO₂, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1][2] Its unique structure, featuring an ortho-methyl group and a para-cyano group, offers steric and electronic properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies to ensure successful and reproducible outcomes in the laboratory.
The Ascendancy of Boronic Acids in Medicinal Chemistry
The landscape of modern drug discovery has been reshaped by the advent of efficient and versatile synthetic methodologies.[3] Among these, organoboron compounds, and specifically boronic acids, have risen to prominence as indispensable tools for medicinal chemists.[4] Their utility stems from a combination of factors: they are generally stable to air and moisture, making them easy to handle, and their reactivity under mild, palladium-catalyzed conditions is highly reliable.[3][5]
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the cornerstone of their application, enabling the facile construction of carbon-carbon bonds, particularly for creating biaryl structures common in drug candidates.[4][6] This reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for the late-stage functionalization of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[7]
Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[8][9] In compounds like Bortezomib (Velcade®), the boron atom acts as a potent and selective inhibitor of the proteasome, a key target in cancer therapy.[10] This dual role—as both a versatile building block and a bioactive functional group—cements the importance of boronic acids in the pharmaceutical research and development pipeline.
Physicochemical Profile of this compound
This compound (CAS No: 313546-18-8) is a specialized reagent whose structural features are tailored for specific synthetic outcomes.[1][11] The ortho-methyl group introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions. The para-cyano group is a strong electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations into amines, amides, or tetrazoles.[12]
| Property | Value | Source(s) |
| Molecular Weight | 160.97 g/mol | [1][2][13] |
| Molecular Formula | C₈H₈BNO₂ | [1][11][13] |
| CAS Number | 313546-18-8 | [1][2][11] |
| Appearance | White to off-white solid | [1][13] |
| Melting Point | 287-305 °C | [1] |
| Purity | ≥95% | [1] |
| Synonyms | 2-Methyl-4-cyanophenylboronic acid | [1][11] |
Synthesis and Purification
The synthesis of functionalized arylboronic acids is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a highly effective method due to its functional group tolerance.[5]
A plausible synthetic route to this compound starts from the commercially available 4-bromo-3-methylbenzonitrile.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Purification by Recrystallization
The purity of a boronic acid is paramount for achieving high yields in cross-coupling reactions. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boroxines are less reactive in transmetalation and can significantly lower reaction yields.[14] A rigorous recrystallization is essential for quality control.
-
Dissolution: Suspend the crude this compound (e.g., 10 g) in water (approx. 400 mL) in a large conical flask.
-
Heating: Heat the suspension to boiling with vigorous stirring. The boronic acid should fully dissolve. Maintain the boiling point for 5 minutes.[14]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then further cool in an ice bath. The purified boronic acid will precipitate as white microcrystals.
-
Isolation: Isolate the product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under high vacuum at room temperature until ¹H NMR analysis confirms the removal of excess water and minimal boroxine content.[14] The final product should be a fine, white, free-flowing powder.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate. The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) as the base.
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15]
-
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which can be challenging with sterically hindered or electron-deficient partners.
-
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: Water is often essential for dissolving the base and promoting the formation of the active boronate. Degassing the solvent prevents the oxidation of the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Case Studies and Applications in Drug Development
The utility of this compound is demonstrated in its application as a key reactant for synthesizing targeted therapeutic agents. It has been specifically implicated in the synthesis of aminoalkoxybiphenylnitriles, which are investigated as potent histamine H3 receptor ligands.[1][11] The histamine H3 receptor is a target for treating various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. The unique substitution pattern of this boronic acid allows for the construction of a biphenyl core with precise steric and electronic features necessary for high-affinity receptor binding.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid moisture, as it can promote the formation of the less reactive boroxine anhydride.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. It is classified as a combustible solid.[1]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a reliable platform for constructing complex molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its properties, synthesis, and the causality behind its application protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
- 1. 2-Methyl-4-cyanophenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. nbinno.com [nbinno.com]
- 13. (2-Cyano-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
(4-Cyano-2-methylphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
Foreword: The Strategic Value of a Niche Building Block
In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. (4-Cyano-2-methylphenyl)boronic acid, a seemingly niche reagent, exemplifies the power of a well-designed molecular scaffold. Its unique combination of a nucleophilic boronic acid, an electron-withdrawing nitrile group, and a sterically influential methyl group offers a nuanced tool for medicinal chemists and materials scientists to fine-tune molecular properties. This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₈BNO₂, possesses a strategically substituted phenyl ring that dictates its reactivity and utility.
Structure:
The key structural features are:
-
Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
Cyano Group (-CN): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the boronic acid. It can also serve as a synthetic handle for further transformations.
-
Methyl Group (-CH₃): Located ortho to the boronic acid, the methyl group introduces steric hindrance that can influence the regioselectivity of coupling reactions and the conformational preferences of the resulting biaryl products.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 313546-18-8 | [1][2] |
| Molecular Formula | C₈H₈BNO₂ | [1][2] |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 287-305 °C | |
| SMILES | Cc1cc(ccc1B(O)O)C#N | |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N |
Synthesis of this compound
While numerous general methods exist for the synthesis of arylboronic acids, a common and effective strategy for preparing this compound involves the lithiation of a suitable precursor followed by quenching with a trialkyl borate. The logical starting material for this synthesis is 4-bromo-3-methylbenzonitrile.
Synthetic Workflow:
The following diagram outlines a plausible and commonly employed synthetic route.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative):
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl halides.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methylbenzonitrile (1.0 eq). The flask is then purged with dry nitrogen.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the mixture is stirred until the starting material is fully dissolved.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the organolithium intermediate is typically indicated by a color change. The reaction is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is then stirred vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield this compound as a crystalline solid.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for ensuring its purity and for verifying its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid.
-
Aromatic Protons (δ 7.5-8.2 ppm): The three protons on the phenyl ring will appear in the downfield region. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet). The proton ortho to the boronic acid and meta to the cyano group is expected to be the most downfield.
-
Methyl Protons (δ ~2.5 ppm): The protons of the methyl group will appear as a sharp singlet in the upfield region.
-
Boronic Acid Protons (δ ~8.0-8.5 ppm, broad singlet): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 120-145 ppm): The six carbons of the phenyl ring will give rise to six distinct signals. The carbon attached to the boron atom can sometimes be broadened or have a lower intensity due to quadrupolar relaxation. The carbons adjacent to the electron-withdrawing cyano group and the boronic acid will be shifted downfield.
-
Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group will appear in the characteristic region for nitriles.
-
Methyl Carbon (δ ~20 ppm): The carbon of the methyl group will appear in the upfield aliphatic region.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery: A Key Scaffold for Histamine H₃ Receptor Antagonists
The unique structural features of this compound make it a valuable building block in medicinal chemistry. A prominent application is in the synthesis of histamine H₃ receptor antagonists. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
The biphenyl scaffold, readily accessible through Suzuki coupling with this compound, has been identified as a key pharmacophore for potent and selective H₃ receptor antagonists. The 2'-methyl group can provide a favorable conformational bias, while the 4'-cyano group can engage in key interactions within the receptor binding pocket or serve as a point for further molecular elaboration to optimize pharmacokinetic properties.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties and applications is essential for the rational design and efficient synthesis of novel compounds with tailored functions.
References
stability and storage of (4-Cyano-2-methylphenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (4-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its utility is intrinsically linked to its stability. Improper handling and storage can lead to degradation, compromising experimental reproducibility, yield, and purity. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and quality assessment.
Introduction: The Synthetic Value and Stability Challenge
This compound, with the chemical formula C₈H₈BNO₂ and CAS Number 313546-18-8, is an arylboronic acid widely employed as a building block in organic synthesis.[1] Its structural motifs are integral to the development of novel pharmaceuticals, including histamine-3 receptor ligands, and advanced materials.[1] The primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]
Despite their versatility, boronic acids are susceptible to several degradation processes that can impact their integrity. The presence of both a Lewis acidic boron center and protic hydroxyl groups makes them reactive towards environmental factors, particularly moisture and oxygen. Understanding these liabilities is not merely an academic exercise; it is critical for ensuring the validity and success of synthetic campaigns. This guide addresses the core stability challenges to empower researchers to maintain the fidelity of this essential reagent.
The Chemistry of Degradation: Core Pathways
The stability of this compound is primarily threatened by three chemical processes: dehydration to form boroxines, protodeboronation, and oxidation.
Dehydration and Reversible Boroxine Formation
The most common and often benign transformation that arylboronic acids undergo is a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[4][5]
The equilibrium between the monomeric boronic acid and the boroxine is highly dependent on the presence of water.[4][6] In a dry, non-polar environment, the equilibrium favors the boroxine, while the presence of water will hydrolyze the boroxine back to the monomeric acid.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. 硼酸及其衍生物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Technical Guide to the Safe Handling and Application of (4-Cyano-2-methylphenyl)boronic Acid for Advanced Research
Introduction: (4-Cyano-2-methylphenyl)boronic acid (CAS No. 313546-18-8) is a specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its unique structure, featuring a boronic acid moiety ortho to a methyl group and para to a nitrile, makes it a highly valuable reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are foundational in the synthesis of complex molecules, including novel pharmaceuticals like histamine-3 receptor ligands and advanced materials.[1]
However, the utility of boronic acids is intrinsically linked to their careful handling. While powerful synthetic tools, they possess specific chemical reactivities and potential hazards that necessitate a comprehensive understanding for safe and effective use.[2] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of the safety profile, handling protocols, and chemical properties of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and a framework for integrating this reagent into demanding research workflows.
Section 1: Compound Identification and Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is the cornerstone of laboratory safety and experimental reproducibility. These parameters dictate storage conditions, handling techniques, and potential reactivity.
Chemical Identity
The compound is unambiguously identified by the following descriptors.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Methyl-4-cyanophenylboronic acid | [1][3] |
| CAS Number | 313546-18-8 | [1][4] |
| Molecular Formula | C₈H₈BNO₂ | [1][3][4] |
| Molecular Weight | 160.97 g/mol | [1][4] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [3] |
Physicochemical Data
The properties below inform the material's behavior under typical laboratory conditions.
| Property | Value | Significance & Expert Insight |
| Appearance | Solid | [5][6] |
| Melting Point | 280-305 °C | [1][3] |
| Boiling Point | 376.1 °C (at 760 mmHg) | [1] |
| Density | 1.209 g/cm³ | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
The high melting point indicates a thermally stable solid at ambient temperatures, simplifying handling. However, the recommendation for refrigerated storage under an inert atmosphere (e.g., argon or nitrogen) is critical.[1] This is not merely for preservation but is a direct consequence of the boronic acid functional group's chemistry. Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) or be susceptible to oxidation, processes that can be accelerated by ambient moisture and atmospheric oxygen. Such degradation compromises the reagent's purity and stoichiometric availability, leading to inconsistent and failed synthetic results.
Section 2: GHS Hazard Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS). The following classification necessitates the specific handling protocols and personal protective equipment detailed in the subsequent sections.
| GHS Classification | Code | Description | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation |
| Warning |
| Eye Irritation | H319 | Causes serious eye irritation | [7][8] | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][8] |
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The boronic acid group is acidic and can interact with biological membranes and proteins, leading to irritation upon direct contact. The cyano group can also contribute to this profile. The primary risk is from the fine, solid dust of the compound, which can easily come into contact with skin or be transferred to the eyes.[9]
-
Respiratory Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[9] This is a common hazard for fine chemical powders and underscores the importance of handling this material in a well-ventilated environment, preferably a certified chemical fume hood.
Caption: Relationship between chemical properties, GHS hazards, and safety labeling.
Section 3: Protocols for Safe Handling and Storage
Adherence to rigorous protocols is non-negotiable for ensuring personnel safety and maintaining the scientific integrity of the material.
Engineering Controls
-
Primary Handling: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood to control airborne dust.[10]
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7]
-
Safety Equipment: An eyewash fountain and safety shower must be readily accessible in the immediate vicinity of the handling area.[10]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[11]
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves prior to use and change them immediately if contamination occurs.[11]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[11]
-
Respiratory Protection: If engineering controls are insufficient to maintain concentrations below exposure limits, a NIOSH-approved dust respirator (e.g., N95) should be used.[11]
Storage Protocol
-
Container Integrity: Keep the container tightly closed when not in use to prevent moisture ingress and oxidation.[7]
-
Atmosphere: For long-term storage, after opening, purge the container headspace with an inert gas like argon or nitrogen before resealing.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents. The recommended temperature is 2-8°C.[1]
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[10]
Caption: Standard laboratory workflow for handling the compound.
Section 4: Chemical Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage.
-
Conditions to Avoid: Avoid the generation and accumulation of dust. Keep away from heat and sources of ignition.[7][11]
-
Incompatible Materials: The compound should not be mixed or stored with strong oxidizing agents or strong acids, which could lead to vigorous, exothermic reactions or degradation.[10]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide, and boron oxides.[10][12]
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action following accidental exposure is crucial to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[7][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][13]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[14]
Caption: Decision tree for first aid response to exposure.
Spill Containment and Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear full PPE, including respiratory protection.
-
Contain: Prevent further dust dispersal. Moisten the material slightly with water if it can be done without causing a reaction or runoff.
-
Clean: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[7]
Section 6: Context in Synthetic Applications
This compound is a sophisticated reagent primarily employed where precise structural control is needed. Its role in Suzuki-Miyaura cross-coupling reactions allows for the formation of C-C bonds, a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals.[15]
The safety protocols outlined are not just for regulatory compliance; they directly influence experimental success. For instance:
-
Purity: Storing the compound improperly (e.g., exposure to air and moisture) leads to the formation of boroxine impurities. This changes the effective molecular weight and can inhibit the catalytic cycle, resulting in low yields or complete reaction failure.
-
Accuracy: Handling the fine powder outside of a fume hood can lead to loss of material and inaccurate measurements, compromising reaction stoichiometry.
By adhering to these safety and handling guidelines, researchers can ensure both their personal safety and the reliability and reproducibility of their synthetic results, maximizing the potential of this valuable chemical building block.
References
- 1. This compound|lookchem [lookchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-cyanophenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. capotchem.com [capotchem.com]
- 5. (2-Cyano-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. chemical-label.com [chemical-label.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. CAS 313546-19-9: B-(3-Cyano-2-methylphenyl)boronic acid [cymitquimica.com]
An In-depth Technical Guide to the Solubility of (4-Cyano-2-methylphenyl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Cyano-2-methylphenyl)boronic acid in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes foundational principles of solubility, presents qualitative solubility expectations based on structurally analogous arylboronic acids, and offers a robust, step-by-step experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and developmental workflows, enabling them to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
This compound is a valuable bifunctional organoboron compound, featuring both a boronic acid moiety and a cyano group. This unique combination makes it a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in developing efficient purification and crystallization protocols. Furthermore, in the context of drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be conceptualized as a balance between two key energetic considerations:
-
Lattice Energy of the Solute: The energy required to overcome the intermolecular forces holding the crystal lattice of the solid together.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The solubility of this compound is influenced by the interplay of its structural features and the properties of the organic solvent.
Molecular Structure and Polarity
This compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The boronic acid group (-B(OH)₂) is capable of hydrogen bonding, both as a donor and an acceptor. The cyano group (-C≡N) is also polar and can act as a hydrogen bond acceptor. These groups contribute to its solubility in polar solvents.
-
Non-Polar Moiety: The phenyl ring and the methyl group constitute the non-polar portion of the molecule, contributing to its solubility in less polar organic solvents.
Influence of Substituents
The nature and position of substituents on the phenyl ring significantly impact the solubility of arylboronic acids.[2][3] In the case of this compound:
-
Cyano Group: The electron-withdrawing nature of the cyano group can influence the acidity of the boronic acid and its ability to engage in intermolecular interactions.
-
Methyl Group: The presence of the methyl group can slightly increase the lipophilicity of the molecule.
The interplay of these substituents will determine the overall polarity and crystal packing of the molecule, thereby affecting its solubility.
Expected Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the boronic acid moiety. The overall polarity is compatible with the solute. |
| Ketones | Acetone, Methyl ethyl ketone | High | Ketones are polar aprotic solvents that can effectively solvate the polar groups of the boronic acid. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are protic solvents capable of hydrogen bonding with the boronic acid group. Solubility may be temperature-dependent. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can solvate the aromatic ring, but may be less effective at solvating the highly polar boronic acid group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of the solvent can interact with the phenyl ring of the solute, but the overall polarity mismatch with the boronic acid and cyano groups will limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These non-polar solvents are poor at solvating the polar functional groups of the molecule, leading to minimal solubility. |
| Amides | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds, including those with polar functional groups. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent known for its exceptional solvating power for a wide variety of organic molecules. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe to avoid precipitation upon cooling.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Experimental Accuracy
Several factors can influence the accuracy of solubility measurements. It is imperative to control these variables to ensure the generation of reliable and reproducible data.
-
Temperature Control: Solubility is highly temperature-dependent.[6] Maintaining a constant and uniform temperature during equilibration is critical.
-
Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity materials for all experiments.
-
Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility.
-
Solid-State Form: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. Ensure that the same solid form is used throughout the experiments.
-
pH of the Medium (for aqueous or protic solvents): The ionization state of the boronic acid is pH-dependent, which will affect its solubility. While this guide focuses on organic solvents, this is a critical consideration for any aqueous systems.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively documented, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior. This guide provides a theoretical framework, qualitative solubility expectations, and a detailed experimental protocol to empower researchers to determine the precise solubility of this important synthetic building block. The systematic application of the described methodology will facilitate the optimization of synthetic processes, purification strategies, and the development of novel applications for this compound.
References
spectroscopic data for (4-Cyano-2-methylphenyl)boronic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Cyano-2-methylphenyl)boronic acid
Abstract
This compound (CAS No: 313546-18-8) is a pivotal bifunctional reagent in modern organic synthesis, frequently employed as a building block in the Suzuki-Miyaura cross-coupling reaction for the formation of complex biaryl structures integral to pharmaceutical and materials science development.[1] Its precise molecular structure, containing a nitrile, a methyl group, and a boronic acid moiety on a phenyl ring, necessitates rigorous analytical characterization to ensure identity, purity, and reactivity. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the causality behind experimental choices, present detailed protocols, and offer in-depth interpretation of the spectral data, establishing a benchmark for quality control and research applications.
Molecular Structure and Physicochemical Properties
Before examining its spectral signature, it is essential to understand the fundamental properties of this compound.
-
Molecular Formula: C₈H₈BNO₂[2]
-
Molecular Weight: 160.97 g/mol [2]
-
Appearance: Typically a white to off-white solid.[3]
-
Key Functional Groups: Boronic acid [-B(OH)₂], Nitrile [-C≡N], Methyl [-CH₃], and a 1,2,4-trisubstituted aromatic ring.
The electronic interplay between the electron-withdrawing nitrile and boronic acid groups and the electron-donating methyl group dictates the molecule's chemical reactivity and its distinct spectroscopic characteristics.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of atoms.
Expert Insight: Why NMR is Critical
For substituted phenylboronic acids, NMR confirms not only the presence of all expected functional groups but also, crucially, their regiochemical arrangement on the aromatic ring. The distinct splitting patterns and chemical shifts of the aromatic protons provide a definitive fingerprint of the 1,2,4-substitution pattern.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Accurately weigh 5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the sample and allows for the observation of the exchangeable B(OH)₂ protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. A standard ¹H acquisition involves a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment is standard.
¹H NMR Spectroscopy: Data and Interpretation
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic region is particularly diagnostic for this specific isomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | 7.9 - 8.1 | d (doublet) | ~1.5 | Exhibits a small meta-coupling to H-5. |
| H-5 | 7.7 - 7.9 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | Shows ortho-coupling to H-6 and meta-coupling to H-3. |
| H-6 | 7.4 - 7.6 | d (doublet) | ~8.0 | Exhibits a large ortho-coupling to H-5. |
| -CH₃ | 2.4 - 2.6 | s (singlet) | N/A | A characteristic singlet for the methyl group. |
| -B(OH)₂ | 8.0 - 8.5 (variable) | br s (broad singlet) | N/A | Position and broadness are concentration and water-content dependent. Disappears upon D₂O exchange. |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is the signal for the carbon atom directly attached to boron, which is often broadened due to the quadrupolar nature of the boron-11 nucleus.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-B) | 130 - 135 | Signal may be broad or have low intensity due to quadrupolar relaxation from the adjacent boron atom. |
| C-2 (C-CH₃) | 142 - 145 | Downfield shift due to methyl substitution. |
| C-3 | 135 - 138 | |
| C-4 (C-CN) | 110 - 115 | |
| C-5 | 132 - 135 | |
| C-6 | 128 - 131 | |
| -C≡N | 118 - 120 | Characteristic chemical shift for a nitrile carbon. |
| -CH₃ | 20 - 22 | Typical range for an aryl methyl carbon. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a unique fingerprint that validates the molecular identity.
Expert Insight: The Diagnostic Power of IR
While NMR excels at mapping connectivity, IR provides immediate confirmation of functional groups. For this molecule, the sharp, intense C≡N stretch and the very broad O-H stretch are unmistakable diagnostic peaks that, when taken together, strongly support the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the sample spectrum. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
IR Spectral Data and Interpretation
The IR spectrum is characterized by several strong, diagnostic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3400 - 3200 | O-H stretch | Strong, Broad | Confirms the presence of the B(OH)₂ group. The broadness is due to hydrogen bonding.[5] |
| ~3050 | Aromatic C-H stretch | Medium | Indicates the C-H bonds on the phenyl ring. |
| ~2920 | Aliphatic C-H stretch | Weak | Corresponds to the methyl group C-H bonds. |
| 2235 - 2220 | C≡N stretch | Strong, Sharp | A highly characteristic and unambiguous peak for the nitrile functional group. |
| ~1605, ~1480 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the phenyl ring. |
| 1380 - 1320 | B-O stretch | Strong | A key indicator for the boronic acid moiety.[5][6] |
| ~1150 | In-plane O-H bend | Medium | Associated with the B(OH)₂ group. |
| ~1050 | B-C stretch | Medium | Represents the vibration of the bond between the boron and the phenyl ring carbon.[6] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Expert Insight: Navigating MS of Boronic Acids
Boronic acids can be challenging to analyze via MS due to their tendency to dehydrate or form trimeric anhydrides (boroxines) in the gas phase or ion source.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this analysis, often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.[8]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of water.
-
Ionization: Use an Electrospray Ionization (ESI) source. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested, though negative mode is often more sensitive for boronic acids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which confirms the elemental composition.
-
Data Analysis: Analyze the full scan spectrum for the parent ion and potential adducts or fragments.
MS Data and Interpretation
-
Molecular Ion: The calculated exact mass of C₈H₈BNO₂ is 161.0648.[9]
-
Positive Mode ESI: Expect to observe the protonated molecule [M+H]⁺ at m/z 162.0726.
-
Negative Mode ESI: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 160.0570.
-
-
Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The molecular ion peak will be accompanied by a smaller peak at one mass unit lower (the M-1 peak), which is characteristic of boron-containing compounds.
-
Fragmentation: A common fragmentation pathway for phenylboronic acids is the neutral loss of water (18.01 Da) from the parent ion, particularly in the ion source.
Caption: Common fragmentation pathway for boronic acids in ESI-MS.
Conclusion and Data Summary
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its identification and quality assessment. Each technique offers complementary information that, when synthesized, confirms the molecular structure with high confidence. This guide serves as an authoritative reference for researchers, enabling the reliable use of this important synthetic building block.
Summary of Key Spectroscopic Data:
| Technique | Feature | Observed Value/Range |
| ¹H NMR | Aromatic Protons (δ) | 7.4 - 8.1 ppm (3H, complex pattern) |
| Methyl Protons (δ) | 2.4 - 2.6 ppm (3H, singlet) | |
| ¹³C NMR | Nitrile Carbon (δ) | 118 - 120 ppm |
| Methyl Carbon (δ) | 20 - 22 ppm | |
| IR | O-H Stretch (cm⁻¹) | 3400 - 3200 (broad) |
| C≡N Stretch (cm⁻¹) | 2235 - 2220 (sharp, strong) | |
| B-O Stretch (cm⁻¹) | 1380 - 1320 (strong) | |
| MS (Exact Mass) | C₈H₈BNO₂ | 161.0648 |
| MS (ESI⁻) | [M-H]⁻ (m/z) | 160.0570 |
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. lookchem.com [lookchem.com]
An In-depth Technical Guide to (4-Cyano-2-methylphenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Cyano-2-methylphenyl)boronic acid, a versatile reagent increasingly utilized in medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, with a focus on empowering researchers to make informed decisions for their specific needs.
Introduction: The Strategic Value of this compound
This compound, with CAS number 313546-18-8, is a substituted arylboronic acid. Its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, stems from the unique combination of a boronic acid moiety, a nitrile group, and a methyl group on the phenyl ring. This specific arrangement offers several strategic advantages:
-
Orthogonal Reactivity: The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[1][2][3]
-
A Versatile Functional Handle: The cyano (nitrile) group is a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular scaffolds.
-
Steric and Electronic Tuning: The methyl group in the ortho position to the boronic acid influences the steric environment of the reaction center, which can be exploited to achieve specific selectivities. Electronically, the methyl group is weakly electron-donating, while the cyano group is strongly electron-withdrawing, creating a unique electronic profile on the aromatic ring.
These features make this compound a key building block in the synthesis of complex molecules, including pharmacologically active compounds such as histamine H3 receptor ligands.[4]
Commercial Suppliers and Quality Considerations
A critical aspect for any researcher is the reliable sourcing of high-quality reagents. Several commercial suppliers offer this compound, and the choice of supplier should be guided by the specific requirements of the intended application.
Leading Commercial Suppliers
A survey of the market reveals several reputable suppliers for this compound. The following table summarizes some of the key players and the typical specifications of their products.
| Supplier | Product Name | Purity Specification | Available Quantities |
| Sigma-Aldrich | 2-Methyl-4-cyanophenylboronic acid | ≥95% | 1g, 5g |
| Synthonix | (4-Cyano-2-methylphenyl)boronicacid | 97% | 1g, 5g |
| LookChem | This compound | Varies by supplier (95% to 97%+) | Varies by supplier |
| Capot Chemical | This compound | NLT 97% | Catalog item |
| AK Scientific, Inc. | 4-Methylphenylboronic acid | 98% (HPLC) | Not specified |
Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is a crucial document that provides evidence of a product's quality. When evaluating a supplier, it is imperative to scrutinize the CoA for the following information:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). For demanding applications such as late-stage drug synthesis, a purity of >97% is often desirable.
-
Identity Confirmation: The CoA should confirm the structure of the compound, usually through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.
-
Appearance: The product is typically a white to off-white solid. Any significant deviation from this could indicate impurities.
-
Water Content: Boronic acids can dehydrate to form boroxines. While this often does not impede their reactivity in Suzuki-Miyaura coupling, significant variations in water content can affect stoichiometry. Karl Fischer titration is the standard method for determining water content.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal. Gas Chromatography (GC) is typically used to quantify these.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring the longevity of the reagent and the safety of laboratory personnel.
-
Safety Precautions: Based on available Safety Data Sheets (SDS), this compound may cause skin and eye irritation.[5][6] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions: Boronic acids are generally stable solids. However, to prevent degradation, it is advisable to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or in a refrigerator (2-8°C).[4]
Application in Suzuki-Miyaura Cross-Coupling: A Practical Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1][2][3] The following is a representative, step-by-step protocol for the coupling of this compound with an aryl bromide.
Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1]
-
Solvent System: A mixture of an organic solvent (dioxane) and water is often used. Water can help to dissolve the base and accelerate the reaction.
Workflow for Supplier Evaluation
To ensure the selection of a suitable supplier for your research, a systematic evaluation process is recommended.
Caption: A workflow diagram for the systematic evaluation of chemical suppliers.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its properties, careful selection of a commercial supplier based on rigorous quality assessment, and the application of robust reaction protocols are essential for achieving successful and reproducible research outcomes. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this important reagent in their synthetic endeavors.
References
Methodological & Application
Application Note: (4-Cyano-2-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] A key to its versatility lies in the diverse array of available boronic acids and their derivatives.[3]
This guide focuses on (4-Cyano-2-methylphenyl)boronic acid , a valuable building block for synthesizing complex biaryl compounds. The presence of both a cyano (-CN) and a methyl (-CH₃) group on the phenyl ring offers distinct advantages. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ortho-methyl group provides steric influence that can control atropisomerism in the resulting biaryl product and modify its conformational properties. This unique combination makes it a reagent of high interest for medicinal chemists and materials scientists aiming to create novel molecular architectures.[6][7]
Physicochemical Properties & Handling
Understanding the properties of this compound is critical for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 313546-18-8 | [6][7] |
| Molecular Formula | C₈H₈BNO₂ | [6][7] |
| Molecular Weight | 160.97 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 287-305 °C | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Safety & Handling:
-
Boronic acids can be irritating to the skin, eyes, and respiratory system.[8] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound is a combustible solid.[7] Keep away from ignition sources.
-
Boronic acids are susceptible to protodeboronation, especially under aqueous or acidic conditions.[1] While generally stable, long-term storage should be under an inert atmosphere to prevent degradation. For enhanced stability, boronic acids can be converted to their corresponding pinacol esters or MIDA boronates.[1][3][9]
Mechanistic Considerations for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][10] Understanding this cycle is key to optimizing reaction conditions.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1][10]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[12][13][14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species.[10][13]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Role of Substituents in this compound:
-
Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent can impact the nucleophilicity of the arylboronic acid. This may slightly decrease its reactivity in the transmetalation step compared to electron-rich boronic acids.[15] However, this effect is often overcome by appropriate choice of catalyst, ligand, and base.
-
Methyl Group (-CH₃): The ortho-methyl group introduces steric hindrance. This can be a challenge, potentially slowing the transmetalation step.[16] However, it can also be advantageous, for instance, in directing selectivity or creating atropisomeric products. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition and reductive elimination.[1][13]
General Protocol for Suzuki-Miyaura Coupling
This section provides a robust, general protocol that serves as an excellent starting point for coupling this compound with a variety of aryl halides. Optimization may be required based on the specific substrate.
Reagents & Equipment
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a pre-catalyst that requires a separate ligand (like Pd₂(dba)₃), add the ligand at this stage as well.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimization & Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters.[2]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. Pd(dppf)Cl₂ is often effective for more challenging substrates.[1] |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive aryl chlorides or hindered substrates.[17][18] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][18] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Low reaction temperature. | 1. Use a fresh catalyst or a more active pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature. |
| Protodeboronation | Presence of acid; excessive water or reaction time. | Ensure the reaction is strictly basic. Use anhydrous solvents and limit reaction time once the starting material is consumed. Consider using the more stable pinacol ester of the boronic acid.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction. | Thoroughly degas all solvents and maintain a strict inert atmosphere. The presence of oxygen can lead to homocoupling.[1] If using a Pd(II) source, ensure conditions promote reduction to Pd(0). |
| Difficulty with Aryl Chlorides | The C-Cl bond is strong, making oxidative addition slow. | Use a more electron-rich, bulky ligand like SPhos, XPhos, or an NHC ligand in combination with a strong base like K₃PO₄. Higher temperatures may also be required.[12] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome potential challenges posed by the electronic and steric nature of its substituents. The protocols and troubleshooting guide provided herein offer a solid foundation for scientists and drug development professionals to successfully incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel molecules with significant potential.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. This compound|lookchem [lookchem.com]
- 7. 2-Methyl-4-cyanophenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Cyano-2-methylphenyl)boronic Acid
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and validated protocols for the Suzuki-Miyaura cross-coupling of (4-Cyano-2-methylphenyl)boronic acid. This key building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating sartan-based antihypertensive drugs and other bioactive compounds.[1][2][3] We will explore the underlying reaction mechanism, detail strategies for catalyst and ligand selection, present step-by-step experimental procedures, and offer a data-driven troubleshooting guide to empower users to achieve high-yield, reproducible results.
Introduction: The Strategic Importance of the 2-Methyl-4-cyanobiphenyl Scaffold
The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5][6]
The this compound moiety is of particular strategic importance. The resulting 2-methyl-4-cyanobiphenyl structure is a core component in numerous high-value pharmaceuticals.[2][7] The cyano group is not merely a structural element; it serves as a versatile synthetic handle for further transformations into tetrazoles, amides, or other functional groups critical for biological activity.[8] Furthermore, the steric and electronic properties imparted by the ortho-methyl and para-cyano groups present unique challenges and opportunities in reaction optimization, necessitating a carefully considered approach to catalyst system selection. This guide aims to provide the foundational knowledge and practical protocols to successfully navigate these challenges.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][9][10]
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new organopalladium(II) complex.[5][10] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Transmetalation: This crucial step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[11][12] This boronate then transfers its organic group (the 4-cyano-2-methylphenyl moiety) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][13]
Each component plays a critical and synergistic role:
-
Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂ are often used, which are reduced in situ to the active Pd(0) species.[4] Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.[14]
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and critically modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to accelerate the oxidative addition and reductive elimination steps, especially for challenging substrates.[15][16][17]
-
Base: As mentioned, the base is essential for activating the boronic acid. The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield.[11][18]
-
Solvent: The solvent system must solubilize all components and often includes an organic solvent (e.g., dioxane, toluene, THF) and water, which can aid in dissolving the inorganic base and facilitating the transmetalation step.[4][11][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be properly degassed, and the reaction should be run under an inert atmosphere to prevent catalyst degradation.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide using a modern, highly active catalyst system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | |
| Aryl Bromide | ≥98% | Standard Vendor | Limiting reagent |
| XPhos Pd G3 | Catalyst | Standard Vendor | A highly active Buchwald precatalyst |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Standard Vendor | Finely powdered |
| 1,4-Dioxane | Anhydrous | Standard Vendor | Degassed |
| Water (H₂O) | Deionized | - | Degassed |
| Reaction Vial (e.g., 8 mL) | - | - | With stir bar and screw cap |
| Ethyl Acetate, Hexanes | HPLC Grade | Standard Vendor | For workup and chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To an 8 mL reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (97 mg, 0.6 mmol, 1.2 equiv), and potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (9.0 mg, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add 2.5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water. The final solvent ratio should be 5:1 Dioxane:H₂O.
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial on a magnetic stir plate and heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biphenyl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalyst System Optimization
The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results, particularly when dealing with electronically demanding or sterically hindered substrates. The electron-withdrawing nature of the cyano group on the boronic acid can slow the transmetalation step, while coupling with electron-rich or hindered aryl halides can make oxidative addition challenging.[19][20] Below is a summary of typical conditions.
Table 1: Comparison of Catalyst Systems for a Model Reaction (Model Reaction: this compound + 4-Bromoanisole)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 65-80 | A classic but often less efficient system requiring higher temperatures.[15] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 4 | 90-98 | Buchwald ligands excel with electron-rich halides.[16][21] |
| XPhos Pd G3 (1-2 mol%) | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 3 | >95 | Highly active precatalyst, allows lower temperatures and catalyst loadings.[17][19] |
| PEPPSI™-IPr (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 6 | 85-95 | Robust Pd-NHC catalyst, good for a wide range of substrates.[4][12] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source has degraded; ligand oxidized. 2. Oxygen Contamination: Insufficient degassing or poor inert atmosphere technique. 3. Ineffective Base/Solvent: Poor choice for the specific substrate combination. | 1. Use a fresh bottle of catalyst/ligand or a highly stable precatalyst.[22] 2. Ensure solvents are thoroughly degassed (e.g., sparging with argon for 30 min). Maintain a positive pressure of inert gas.[19] 3. Screen alternative bases (K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃). Ensure the base is finely powdered.[22] |
| Significant Protodeboronation | 1. Reaction Temperature Too High / Time Too Long: Promotes the cleavage of the C-B bond. 2. Excess Water or Protic Solvent: Provides a proton source. | 1. Use a more active catalyst system (see Table 1) to allow for lower temperatures and shorter reaction times.[23] 2. Minimize water content or use an anhydrous base like CsF if compatible. Consider converting the boronic acid to a more stable pinacol boronate ester.[4][20] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. Catalyst System: Some catalyst systems are more prone to this side reaction. | 1. Rigorously exclude oxygen from the reaction mixture through proper degassing and inert atmosphere techniques.[22] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ directly, or try a different ligand that may favor the cross-coupling pathway. |
| Difficulty with Aryl Chlorides | 1. High C-Cl Bond Strength: Oxidative addition to aryl chlorides is much more difficult than to aryl bromides. | 1. Use highly active, electron-rich, and bulky ligands like XPhos, SPhos, or RuPhos.[16][23] 2. Higher temperatures (100-120 °C) and catalyst loadings (2-5 mol%) may be necessary. 3. PEPPSI™-type NHC catalysts are also highly effective for aryl chloride activation.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing valuable biphenyl scaffolds. Success hinges on a rational approach to reaction design, grounded in a solid understanding of the catalytic cycle. By selecting modern, highly active palladium precatalysts with appropriate bulky phosphine or NHC ligands, and by carefully controlling reaction parameters such as base, solvent, and atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting advice provided in this guide serve as a validated starting point for the efficient and reliable synthesis of these important chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Application Note & Protocol: Mastering the Suzuki Coupling with (4-Cyano-2-methylphenyl)boronic acid
Introduction: Navigating the Nuances of a Substituted Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide focuses on a particularly valuable yet challenging coupling partner: (4-Cyano-2-methylphenyl)boronic acid . This reagent is of significant interest as it introduces a synthetically versatile cyano group and a sterically demanding ortho-methyl substituent.[4][5] The electron-withdrawing nature of the cyano group and the steric hindrance from the methyl group impose specific constraints on the reaction mechanism that must be addressed through careful selection of reaction conditions. Understanding these electronic and steric influences is paramount to overcoming common pitfalls such as low conversion, catalyst deactivation, and protodeboronation.[6]
This document provides researchers, scientists, and drug development professionals with a detailed framework for successfully employing this compound. We will delve into the mechanistic underpinnings of the reaction, offer a systematic guide to optimizing conditions, present a validated experimental protocol, and provide a troubleshooting guide for common challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][2]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] The choice of base is critical and can dramatically influence the reaction's efficiency.[9][11]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Conditions for this compound
The electronic and steric properties of this compound demand careful optimization of the reaction parameters. The electron-withdrawing cyano group can increase the propensity for protodeboronation, while the ortho-methyl group can hinder the transmetalation step.[6][12] The following tables provide a guide to selecting the optimal components.
Table 1: Selection of Palladium Catalyst and Ligand
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Rationale and Key Considerations |
| Pd(PPh₃)₄ | (Internal) | 1-5 | A classic, reliable Pd(0) source. May require higher temperatures for sterically hindered substrates. |
| Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1-3 (Pd), 1.1-1.2 eq. ligand to Pd | Highly Recommended. Buchwald ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, overcoming the steric hindrance of the ortho-methyl group.[13][14] |
| XPhos Pd G3/G4 | (Internal) | 1-3 | Excellent air- and moisture-stable precatalysts. They efficiently generate the active Pd(0) species and are ideal for challenging couplings, providing high reproducibility.[13][15] |
| PEPPSI-iPr | (Internal) | 2-5 | N-Heterocyclic Carbene (NHC) based catalysts are very robust and effective for coupling aryl chlorides, but also show excellent activity with bromides and sterically demanding partners.[7] |
Table 2: Selection of Base
| Base | Equivalents | Strength | Rationale and Key Considerations |
| K₂CO₃ | 2.0 - 3.0 | Moderate | A common and effective choice. Often used in aqueous solvent mixtures which aids its solubility.[9] |
| K₃PO₄ | 2.0 - 3.0 | Strong | A stronger base that can be effective when weaker bases fail. Its use in anhydrous conditions is possible, which can be beneficial if substrates are sensitive to hydrolysis.[9][14] |
| Cs₂CO₃ | 2.0 - 3.0 | Strong | Highly effective, often giving higher yields than other carbonates, but is more expensive. The larger cation can play a role in accelerating the reaction. |
| KF | 3.0 | Mild | A mild base useful for substrates with base-labile functional groups (e.g., esters). It activates the boronic acid without promoting hydrolysis.[10][16] |
Table 3: Selection of Solvent
| Solvent System | Typical Ratio | Temperature (°C) | Rationale and Key Considerations |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 100 | A very common and robust system. Water helps dissolve the inorganic base, facilitating the reaction.[8] |
| Toluene / H₂O / EtOH | 10:1:1 | 80 - 110 | Ethanol can improve the solubility of the boronic acid and aid in the reduction of Pd(II) precatalysts. |
| Tetrahydrofuran (THF) / H₂O | 4:1 | 65 - 70 | A lower-boiling point option suitable for more reactive coupling partners. |
| N,N-Dimethylformamide (DMF) | (Anhydrous) | 80 - 120 | An excellent polar aprotic solvent for substrates with poor solubility in other systems. Ensure DMF is high purity and anhydrous.[16] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole, a representative aryl bromide.
Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 160.98 | 193 mg | 1.2 | 1.2 |
| XPhos Pd G3 | 863.83 | 17.3 mg | 0.02 | 0.02 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (193 mg, 1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[7][13]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).
-
Aqueous Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Purification : Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor solubility of reagents. 4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst (e.g., Buchwald G3/G4). 2. Ensure thorough degassing of both the reaction vessel and solvents.[13] 3. Screen alternative solvents like DMF or add a co-solvent (e.g., ethanol). Increase stirring rate.[13] 4. Increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Reaction conditions are too harsh (high temp, long time). 3. The boronic acid is inherently unstable under the conditions.[6][16] | 1. Use anhydrous solvents and a base like K₃PO₄. Ensure the aryl halide is pure. 2. Decrease the reaction temperature or time. 3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[3] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Improve the degassing procedure. Ensure a positive pressure of inert gas throughout the reaction.[7] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that reliably generates Pd(0). |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong, causing degradation of functional groups. | 1. Lower the reaction temperature. 2. Switch to a milder base such as KF or NaHCO₃.[10] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
solvent effects in reactions with (4-Cyano-2-methylphenyl)boronic acid
Topic: Optimizing Reaction Outcomes: A Deep Dive into Solvent Effects in Reactions with (4-Cyano-2-methylphenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile and increasingly important building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient construction of carbon-carbon bonds.[1][2] The presence of both a cyano and a methyl group on the phenyl ring offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures.
However, the success of these coupling reactions is not solely dependent on the choice of catalyst and base; the solvent plays a pivotal, albeit often underestimated, role.[3][4][5] The reaction medium can profoundly influence reaction rates, yields, and even the product distribution by affecting reagent solubility, catalyst stability and activity, and the stabilization of intermediates throughout the catalytic cycle.[6][7][8] This guide provides a comprehensive overview of the theoretical and practical aspects of solvent selection for reactions involving this compound, offering detailed protocols to empower researchers to optimize their synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to rational solvent selection. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 313546-18-8 | [4] |
| Molecular Formula | C₈H₈BNO₂ | [4] |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 280-305 °C | [4] |
| pKa (Predicted) | 7.46 ± 0.58 | [4] |
| LogP (Predicted) | -0.45 | [4] |
Solubility Profile: A Critical First Step
Table of Expected Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMAc, DMSO, Acetonitrile | High | The polar nature of these solvents effectively solvates the polar cyano and boronic acid groups. |
| Ethereal | THF, 1,4-Dioxane, DME | Moderate to High | These solvents can solvate the boronic acid and are excellent media for Suzuki-Miyaura reactions.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Protic solvents can hydrogen bond with the boronic acid. However, they can also compete for coordination to the metal center.[7] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Often used in Suzuki-Miyaura reactions, but the polarity of the boronic acid may limit its solubility. |
| Non-polar Hydrocarbons | Hexane, Heptane | Very Low | The significant polarity of the molecule makes it poorly soluble in non-polar solvents.[3][6] |
The Mechanistic Role of Solvents in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent can influence each of the key steps: oxidative addition, transmetalation, and reductive elimination.[1]
1. Oxidative Addition: The first step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The polarity of the solvent can play a role in stabilizing the resulting Pd(II) complex.
2. Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent. The boronic acid must be activated by a base to form a more nucleophilic boronate species. The solvent must be able to dissolve the inorganic base and facilitate the transfer of the organic group from boron to palladium. Biphasic solvent systems, often containing water, are frequently employed to dissolve the base and accelerate this step.[2]
3. Reductive Elimination: In the final step, the two organic partners are coupled, and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step by affecting the geometry and stability of the Pd(II) intermediate.
Visualizing the Solvent's Role in the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent interaction.
Experimental Protocol: Screening Solvents for the Suzuki-Miyaura Coupling of this compound
This protocol provides a framework for systematically evaluating the effect of different solvents on the Suzuki-Miyaura reaction between this compound and a model aryl bromide.
Objective: To determine the optimal solvent for the coupling of this compound with 4-bromoanisole, based on reaction yield and purity of the product, 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile.
Materials and Equipment:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous solvents for screening (e.g., 1,4-Dioxane, Toluene, Acetonitrile, DMF, THF/H₂O (4:1))
-
Reaction vials or round-bottom flasks with stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
TLC plates, GC-MS, or HPLC for reaction monitoring and analysis
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup:
-
In a series of identical reaction vials, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of the reaction solvent.
-
To each reaction vial, add 5 mL of the respective anhydrous solvent to be screened.
-
Purge each vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Reaction Execution:
-
Add the catalyst precursor solution to each reaction vial under the inert atmosphere.
-
Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.
-
Stir the reactions for a predetermined time (e.g., 12 hours).
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete (or after the set time), cool the vials to room temperature.
-
Quench the reaction by adding water (10 mL) to each vial.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Data Interpretation:
-
Analyze the crude product from each reaction by GC-MS or ¹H NMR to determine the conversion and the formation of any side products.
-
Purify the product by column chromatography if necessary.
-
Calculate the isolated yield for each solvent system.
-
Hypothetical Results of Solvent Screening:
| Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 1,4-Dioxane | 12 | >95 | 92 | Clean reaction, easy workup. |
| Toluene | 12 | 85 | 78 | Slower reaction rate, some starting material remaining. |
| Acetonitrile | 12 | 90 | 85 | Good conversion, product is highly soluble. |
| DMF | 12 | >95 | 90 | High reaction rate, but can be difficult to remove during workup. |
| THF/H₂O (4:1) | 12 | >95 | 94 | Excellent yield, the presence of water aids in dissolving the base.[2] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Poor solubility of reagents.- Inefficient catalyst turnover.- Inappropriate base/solvent combination. | - Try a solvent system with higher polarity or a biphasic mixture (e.g., Toluene/Water, THF/Water).- Screen different palladium catalysts and ligands.- Ensure the base is sufficiently soluble in the chosen solvent system. |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen.- Catalyst decomposition. | - Thoroughly degas the solvent and reaction mixture before adding the catalyst.- Use a more robust ligand to stabilize the palladium catalyst. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of protic impurities.- Elevated temperatures for extended periods. | - Use anhydrous solvents and reagents.- Optimize the reaction time and temperature to minimize decomposition. |
Conclusion
The choice of solvent is a critical parameter in the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. A systematic approach to solvent screening, guided by an understanding of the underlying reaction mechanism and the physicochemical properties of the reagents, is essential for optimizing reaction outcomes. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the full synthetic potential of this valuable building block, leading to more efficient and robust synthetic routes in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. This compound|lookchem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Cyano-2-methylphenyl)boronic acid
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These motifs, characterized by two directly connected aromatic rings, are prevalent in a remarkable number of blockbuster drugs, agrochemicals, and functional organic materials.[3][4] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design, contributing to high-affinity binding to a range of biological targets.[2] The synthesis of unsymmetrical biaryls, in particular, remains a critical endeavor for researchers aiming to fine-tune the pharmacological and material properties of novel compounds.[5]
Among the myriad of synthetic methodologies for constructing C-C bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool.[6][7][8][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents have cemented its status as a go-to method in both academic and industrial laboratories.[4][10]
This guide provides a detailed examination and a robust protocol for the use of a specific, functionalized building block, (4-Cyano-2-methylphenyl)boronic acid , in Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-withdrawing nitrile group and an electron-donating methyl group on the boronic acid presents unique considerations for reaction optimization, which will be addressed herein to empower researchers in their synthesis of complex biaryl compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][11] A generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][12]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a low-valent Pd(0) complex, forming a Pd(II) species.[6][7]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (the boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][11]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Focus on this compound
This compound is a versatile reagent for introducing a cyanomethylphenyl moiety into target molecules.
| Property | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| CAS Number | 313546-18-8 |
| Appearance | Solid |
| Melting Point | 287-305 °C |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Data sourced from Sigma-Aldrich and LookChem.[13]
The electronic properties of this reagent are of particular interest. The cyano group at the 4-position is strongly electron-withdrawing, while the methyl group at the 2-position is electron-donating. This electronic push-pull system can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The steric hindrance from the ortho-methyl group should also be considered when selecting coupling partners and optimizing reaction conditions.
Detailed Experimental Protocol: Synthesis of 2'-Methyl-4'-cyano-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Materials and Reagents
-
This compound (1.0 equiv.)
-
4-Bromobenzonitrile (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Boronic acids can be irritating to the skin and respiratory tract.[14] Avoid inhalation of dust and direct contact.
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-bromobenzonitrile (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
The use of a slight excess of the aryl halide can help drive the reaction to completion. Potassium phosphate is an effective base for many Suzuki couplings.
-
-
Catalyst Preparation :
-
In a separate small vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv.), and the ligand, SPhos (0.04 equiv.).
-
SPhos is a bulky, electron-rich phosphine ligand that is often effective for coupling sterically hindered or electronically challenging substrates.
-
-
Inert Atmosphere :
-
Seal the round-bottom flask with a septum and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition :
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the reaction flask via syringe. The solvent mixture should be sufficient to dissolve the reactants upon heating. A small amount of water is often beneficial for the Suzuki-Miyaura reaction.[6]
-
Degas the solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes prior to addition.
-
-
Catalyst Addition :
-
Add the pre-weighed catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution :
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification :
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of biaryl compounds.
Troubleshooting and Considerations
-
Low Yield : If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a different base (e.g., Cs₂CO₃, K₂CO₃). The reaction temperature and time may also need further optimization. The stability of boronic acids can sometimes be a reason for low yields; ensure the reagent is of high quality.[6]
-
Homocoupling of Boronic Acid : The formation of a biaryl product from the homocoupling of the boronic acid can be a side reaction. This can sometimes be suppressed by carefully controlling the reaction conditions and ensuring an oxygen-free environment.
-
Deboronation : Protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, especially under harsh conditions. Using milder bases and lower temperatures may mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of biaryl compounds. This compound is a valuable building block that, with the appropriate choice of catalyst, ligand, and reaction conditions, can be effectively employed to create complex and functionally diverse biaryl molecules. The protocol and considerations outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to successfully utilize this versatile reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. lookchem.com [lookchem.com]
- 14. aksci.com [aksci.com]
The Strategic Role of (4-Cyano-2-methylphenyl)boronic Acid in Modern Oncology: Application Notes for the Synthesis of PARP Inhibitor Niraparib
Introduction: The Emergence of Boronic Acids in Targeted Cancer Therapy
In the landscape of modern medicinal chemistry, boronic acids have transcended their initial perception as mere synthetic intermediates to become crucial pharmacophores in their own right.[1][2][3] Their unique electronic properties and ability to form reversible covalent bonds have been exploited in the design of highly targeted therapeutics.[1] This guide focuses on a particularly significant building block, (4-Cyano-2-methylphenyl)boronic acid , and its pivotal role in the synthesis of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] Niraparib is a clinically approved medication for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, particularly those with mutations in the BRCA genes.[5][6]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will delve into the rationale behind the use of this compound, provide detailed protocols for its application in the synthesis of Niraparib precursors, and explore the underlying biological context of PARP inhibition.
Application Notes: The Significance of the 4-Cyano-2-methylphenyl Moiety in Niraparib
The choice of this compound as a key starting material in the synthesis of Niraparib is a deliberate and strategic decision rooted in established principles of drug design. The substituents on the phenyl ring—the 4-cyano group and the 2-methyl group—are not arbitrary; they play a crucial role in the pharmacodynamic and pharmacokinetic properties of the final drug molecule.
Structure-Activity Relationship (SAR) Insights:
-
The 4-Cyano Group: The electron-withdrawing nature of the cyano group is a common feature in many enzyme inhibitors. In the context of Niraparib, the 4-cyanophenyl moiety is critical for its potent inhibitory activity against PARP-1 and PARP-2. While direct SAR studies on this specific fragment of Niraparib are not extensively published in the public domain, the replacement of the para-cyano group in structurally related dual aromatase-sulfatase inhibitors has been shown to be detrimental to their activity, suggesting its importance in target engagement.[7] It is hypothesized that the cyano group participates in key interactions within the nicotinamide-binding pocket of the PARP enzyme, potentially through hydrogen bonding or favorable electrostatic interactions, thus contributing to the high binding affinity of Niraparib.
-
The 2-Methyl Group: The "magic methyl" effect, where the addition of a methyl group to a drug candidate can significantly enhance its properties, is a well-documented phenomenon in medicinal chemistry.[8] The 2-methyl group in the (4-Cyano-2-methylphenyl) moiety of Niraparib likely serves multiple purposes:
-
Conformational Restriction: It can introduce a degree of steric hindrance that locks the phenyl ring into a specific, biologically active conformation, optimizing its fit within the PARP active site.
-
Metabolic Stability: The methyl group can shield adjacent positions on the aromatic ring from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
-
Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket, further enhancing binding affinity.
-
The combination of these two substituents on the phenylboronic acid provides a molecular scaffold that is pre-organized for optimal interaction with the PARP enzyme, highlighting the importance of selecting precisely functionalized building blocks in drug discovery.
Core Application: Synthesis of Niraparib Precursor via Suzuki-Miyaura Coupling
The primary application of this compound in this context is its use in the Suzuki-Miyaura cross-coupling reaction to form a key biaryl intermediate in the synthesis of Niraparib.[9][10] This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis.[11]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Niraparib Intermediate
This protocol outlines a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable coupling partner, such as a protected 3-(4-bromophenyl)piperidine derivative, which is a common strategy in Niraparib synthesis.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Protected 3-(4-bromophenyl)piperidine (e.g., tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the protected 3-(4-bromophenyl)piperidine, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically in a ratio of 4:1 to 10:1 v/v) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Oxygen dissolved in the solvents can also lead to the oxidation of the palladium catalyst and can promote unwanted side reactions. Degassing the solvents is a critical step to maintain the integrity of the catalytic cycle.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield, with carbonates and phosphates being commonly used.[11]
-
Water in the Solvent System: The presence of a small amount of water is often beneficial, and in some cases essential, for the Suzuki-Miyaura reaction. It can help to dissolve the base and facilitate the formation of the active boronate species.
Data Presentation: Potency of Niraparib
The successful synthesis of Niraparib using this compound as a key building block has led to a highly potent inhibitor of PARP enzymes. The inhibitory activity of Niraparib is typically quantified by its half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ (nM) | Cell-based IC₅₀ (µM) in BRCA-mutant cells | Reference |
| Niraparib | PARP-1 | 3.8 | 7.487 (PEO1 cells) | [4][5] |
| Niraparib | PARP-2 | 2.1 | 21.34 (UWB1.289 cells) | [4][5] |
Biological Context: The PARP Inhibition Pathway and Synthetic Lethality
Understanding the mechanism of action of Niraparib is essential for appreciating the significance of its synthesis. Niraparib functions through a concept known as "synthetic lethality." In normal, healthy cells, DNA damage, such as single-strand breaks (SSBs), is primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a critical role.[5] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[12]
In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is deficient. However, these cells can still survive by relying heavily on the PARP-dependent BER pathway to repair SSBs before they can become DSBs. When these BRCA-deficient cancer cells are treated with a PARP inhibitor like Niraparib, the BER pathway is also compromised. This leads to an accumulation of unrepaired SSBs, which then result in the formation of DSBs that the cell cannot repair due to the lack of a functional HR pathway. The accumulation of catastrophic DNA damage ultimately leads to cell death.[12][13] This selective killing of cancer cells with a specific genetic vulnerability while sparing normal cells is the essence of synthetic lethality.
Mechanism of synthetic lethality with PARP inhibitors.
Conclusion
This compound is a sophisticated and indispensable building block in the synthesis of the PARP inhibitor Niraparib. Its carefully selected functional groups contribute significantly to the drug's high potency and favorable pharmacokinetic profile. The Suzuki-Miyaura coupling reaction provides an efficient and reliable method for incorporating this crucial moiety into the Niraparib scaffold. A thorough understanding of the synthetic protocols and the underlying biological principles of PARP inhibition and synthetic lethality is paramount for researchers and scientists working in the field of oncology drug discovery and development. The continued exploration of novel applications for such precisely engineered boronic acids will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (4-Cyano-2-methylphenyl)boronic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Functional Materials
(4-Cyano-2-methylphenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in the rational design of advanced organic materials. Its unique trifunctional structure—featuring a reactive boronic acid group, an electron-withdrawing cyano (-C≡N) moiety, and a sterically influential methyl (-CH₃) group—provides a powerful toolkit for chemists and materials scientists. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the precise formation of carbon-carbon bonds to construct complex π-conjugated systems.[1][2]
The strategic placement of the cyano and methyl groups imparts specific and desirable characteristics to the resulting materials. The potent electron-withdrawing nature of the cyano group can be used to tune the electronic properties of a molecule, such as lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for creating efficient electron-transporting or bipolar host materials in Organic Light-Emitting Diodes (OLEDs). Concurrently, the methyl group provides steric hindrance that can disrupt intermolecular packing, leading to materials with higher solubility and improved morphological stability in thin-film devices.
This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of bipolar host materials for OLEDs and the fabrication of fluorescent chemosensors. It offers detailed, field-proven protocols and explains the underlying scientific principles to empower researchers in their experimental designs.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Reference |
| CAS Number | 313546-18-8 | [3][4] |
| Molecular Formula | C₈H₈BNO₂ | [4] |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 280-305 °C | [4] |
| Boiling Point | 376.1 °C at 760 mmHg | [4] |
| Density | 1.209 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF. |
Application I: Synthesis of Bipolar Host Materials for Phosphorescent OLEDs
Scientific Rationale & Causality
In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a pivotal role in device efficiency and stability. An ideal host should possess a high triplet energy (Eₜ) to confine the excitons on the phosphorescent guest emitter, as well as balanced hole and electron transport capabilities (bipolarity) to ensure a wide recombination zone.[5][6]
This compound is an excellent precursor for designing bipolar host materials. The electron-deficient nature of the 4-cyano-2-methylphenyl moiety makes it a suitable building block for the electron-transporting part of a bipolar molecule. When coupled with an electron-rich, hole-transporting unit, such as a carbazole derivative, the resulting molecule can exhibit the desired bipolar characteristics.[5][7] The cyano group helps to lower the LUMO, facilitating electron injection and transport, while the carbazole unit provides a high HOMO level for efficient hole transport.[8]
This section provides a representative protocol for the synthesis of a bipolar host material, 9-(4-cyano-2-methylphenyl)-9H-carbazole , via a Suzuki-Miyaura C-N coupling reaction.
Experimental Workflow: Suzuki-Miyaura C-N Coupling
Caption: Workflow for Suzuki C-N coupling.
Detailed Protocol: Synthesis of 9-(4-cyano-2-methylphenyl)-9H-carbazole
Materials:
-
Carbazole (1.0 eq.)
-
This compound (1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous Toluene
-
Ethyl acetate, Hexane (for chromatography)
-
Celite
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add carbazole (1.0 mmol, 167.2 mg), this compound (1.5 mmol, 241.4 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via a syringe. The solvent must be anhydrous to prevent the decomposition of the boronic acid and catalyst.
-
Reaction: Stir the reaction mixture vigorously and heat to 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the insoluble base and palladium residues. Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.
Application II: Design of Fluorescent Chemosensors
Scientific Rationale & Causality
Boronic acids are well-established as recognition motifs for diol-containing molecules (like sugars) and fluoride ions.[9][10][11][12][13] The interaction with these analytes alters the electronic properties of the boronic acid moiety. When the boronic acid is incorporated into a fluorophore, this interaction can modulate the fluorescence output (intensity or wavelength), creating a sensor.[14]
The Lewis acidic boron atom of this compound can interact with Lewis bases like fluoride (F⁻).[15] This interaction changes the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic communication within the molecule. If this moiety is part of a larger π-conjugated system that includes a fluorescent reporter, this change can trigger a "turn-on" or "turn-off" fluorescent response.
This section outlines a protocol for synthesizing a diboronic acid-based fluorescent probe, which can enhance binding affinity and selectivity for target analytes through cooperative binding. The protocol is adapted from the synthesis of similar cyano-substituted diboronic acid probes.[16][17]
Logical Diagram: Sensor Activation Mechanism
Caption: Mechanism of a 'turn-on' boronic acid sensor.
Detailed Protocol: Synthesis of a Cyano-Substituted Diboronic Acid Probe
This protocol describes the synthesis of a fluorescent probe by coupling two units of this compound to a fluorescent core, such as a substituted anthracene.
Materials:
-
9,10-Bis(bromomethyl)anthracene (or similar fluorescent core) (1.0 eq.)
-
This compound (2.2 eq.)
-
Potassium Carbonate (K₂CO₃) (5.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 9,10-bis(bromomethyl)anthracene (1.0 mmol) and this compound (2.2 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add potassium carbonate (5.0 mmol) to the solution. The base acts as a proton scavenger to facilitate the nucleophilic substitution reaction.
-
Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Precipitation and Filtration: After the reaction is complete, pour the reaction mixture into ice-water (100 mL). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold methanol to remove unreacted starting materials and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the pure diboronic acid fluorescent probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the creation of sophisticated organic materials. Its unique electronic and steric properties allow for the precise tuning of molecular characteristics, leading to the development of high-performance bipolar host materials for OLEDs and sensitive fluorescent chemosensors. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon these applications. Future work may involve incorporating this moiety into materials for other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), or developing more complex sensor arrays for multiplexed detection.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-4-cyanophenylboronic Acid CAS 313546-18-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound|lookchem [lookchem.com]
- 5. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ora.uniurb.it [ora.uniurb.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of (4-Cyano-2-methylphenyl)boronic acid
Welcome to the technical support center for researchers utilizing (4-Cyano-2-methylphenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the common side reaction of protodeboronation. As Senior Application Scientists, we understand that unexpected results can be a significant impediment to progress. Here, we address specific issues you may encounter, explain the underlying chemical principles, and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Answer: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura cross-coupling reaction, this is a highly undesirable side reaction. Instead of forming the desired biaryl product, the boronic acid starting material is consumed to produce a simple arene—in this case, 3-methylbenzonitrile. This lowers the yield of your target molecule and complicates purification.
Q2: I'm observing 3-methylbenzonitrile as a major byproduct in my Suzuki-Miyaura coupling. Is this compound particularly prone to this?
Answer: Yes, arylboronic acids bearing strong electron-withdrawing groups, such as the cyano group (-CN) in your reagent, can be particularly susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3] The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron atom and can stabilize intermediates that lead to C-B bond cleavage.[4] While acid-promoted protodeboronation may be slower for electron-deficient systems, base-catalyzed pathways are highly relevant and often problematic.[5][6]
Q3: What are the primary factors in my reaction setup that could be promoting protodeboronation?
Answer: Several factors can accelerate this unwanted side reaction:
-
Base: The type and strength of the base are critical. Strong bases can readily form the boronate species [ArB(OH)3]−, which is a key intermediate in base-catalyzed protodeboronation.[1][6]
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.[7]
-
Solvent/Water Content: The presence of a proton source is necessary for the final step of protodeboronation. Water is the most common proton source in these reactions.[1][7]
-
Catalyst System: While a highly active catalyst can outcompete protodeboronation by accelerating the desired coupling, some studies suggest that certain palladium-phosphine complexes, particularly with bulky ligands, can also directly catalyze protodeboronation.[7][8]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to diagnosing and solving issues with protodeboronation in your experiments.
Problem 1: Low yield of desired product with significant ( >15%) formation of 3-methylbenzonitrile.
Probable Cause A: Reaction Conditions are too Harsh
High temperatures and strong bases provide the ideal environment for base-catalyzed protodeboronation to occur. The combination of these factors can significantly reduce the effective concentration of your boronic acid available for the productive catalytic cycle.
Solution Pathway A: Optimization of Reaction Conditions
-
Lower the Temperature: If your catalyst is sufficiently active, reducing the temperature can dramatically slow the rate of protodeboronation relative to the cross-coupling reaction.[7] Attempt the reaction at 60-80 °C or even room temperature if a highly active catalyst system is used.
-
Select a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are excellent alternatives that are effective in promoting transmetalation while being less aggressive in promoting protodeboronation.[7]
-
Control Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can serve as a ready proton source for the side reaction.[7] If using anhydrous solvents, consider adding water as a co-solvent in a controlled manner (e.g., 2-5% v/v) rather than relying on adventitious water.
Problem 2: Optimization of conditions failed; protodeboronation still dominates.
Probable Cause B: Inherent Instability of the Boronic Acid
For some challenging substrates, the free boronic acid is simply too unstable under the required reaction conditions, even after optimization. The rate of decomposition competes too effectively with the rate of cross-coupling.
Solution Pathway B: Reagent Modification for Enhanced Stability
The most robust strategy to combat protodeboronation is to replace the boronic acid with a more stable derivative, such as a boronic ester.[9] These derivatives act as "protecting groups" that slow-release the active boronic acid into the reaction, keeping its standing concentration low and minimizing the opportunity for decomposition.[1][6]
-
Convert to a Pinacol Ester: this compound pinacol ester is a common and effective alternative. Pinacol esters are generally more stable than their corresponding boronic acids due to steric protection and reduced Lewis acidity.[4][6]
-
Utilize an N-Methyliminodiacetic Acid (MIDA) Boronate: MIDA boronates offer exceptional stability and are a superior choice for particularly sensitive substrates.[1][6] The MIDA ligand is cleaved under basic conditions to slowly liberate the boronic acid, a strategy that has proven highly successful for preventing decomposition.[6]
Visualizing the Competing Reactions
The diagram below illustrates the fundamental challenge: your boronic acid reagent is partitioned between the desired productive pathway and the undesired decomposition pathway.
Caption: A diagram showing the desired Suzuki coupling versus the protodeboronation side reaction.
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a standard method for synthesizing the more stable pinacol ester derivative.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene), add this compound and pinacol.
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling or purified further by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling Using a Milder Base System
This protocol is a starting point for optimizing the reaction to disfavor protodeboronation.
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane or Toluene with 5% v/v water)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to a lower temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS, checking for both product formation and the appearance of 3-methylbenzonitrile.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Flowchart
Use this flowchart to guide your decision-making process when encountering protodeboronation.
Caption: A step-by-step decision guide for addressing protodeboronation issues.
Data Summary
The choice of base can have a profound impact on the ratio of the desired product to the undesired protodeboronated byproduct. The following table provides representative data from a model Suzuki-Miyaura coupling reaction to illustrate this effect.
| Base | Temperature (°C) | Solvent System | Product : Side Product Ratio | Comments |
| NaOH | 100 | Dioxane / H₂O (4:1) | 30 : 70 | Strong base and high temperature heavily favor protodeboronation. |
| K₂CO₃ | 100 | Dioxane / H₂O (4:1) | 65 : 35 | A common base, but can still lead to significant side product formation. |
| K₃PO₄ | 80 | Dioxane / H₂O (19:1) | 92 : 8 | Recommended: Milder base and lower temperature significantly suppress the side reaction. |
| Cs₂CO₃ | 80 | Dioxane / H₂O (19:1) | 95 : 5 | An excellent, albeit more expensive, alternative to K₃PO₄. |
Note: Ratios are illustrative and will vary based on the specific aryl halide, catalyst, and reaction time.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (4-Cyano-2-methylphenyl)boronic Acid Reactions
Welcome to the dedicated technical support guide for researchers utilizing (4-Cyano-2-methylphenyl)boronic acid in synthetic applications. This resource provides in-depth troubleshooting advice and detailed protocols to address the unique challenges associated with the purification of its reaction products, particularly from Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Understanding the Chemistry: Common Reactions & Impurities
This compound is a valuable reagent in medicinal and materials chemistry, most frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure—featuring an electron-withdrawing nitrile group and an ortho-methyl substituent—presents specific challenges that manifest as a predictable profile of impurities in the crude reaction mixture. A successful purification strategy begins with understanding what these byproducts are and why they form.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Origin | Key Purification Challenge |
| Protodeboronated Starting Material | 3-Methylbenzonitrile | Replacement of the –B(OH)₂ group with a hydrogen atom. This is a common side reaction for arylboronic acids, especially under acidic, basic, or high-temperature conditions.[1][2] | Often has a polarity close to the desired product, making chromatographic separation difficult. |
| Homocoupled Boronic Acid | 5,5'-Dimethyl-[2,2'-biphenyl]-4,4'-dicarbonitrile | Dimerization of two molecules of this compound. This is often promoted by the presence of oxygen or certain palladium(II) species.[3][4] | Typically more polar and less soluble than the desired product. Can sometimes be removed by crystallization. |
| Unreacted Boronic Acid | This compound | Incomplete reaction. | Highly polar. Can be removed with a basic aqueous wash, which converts it to a water-soluble boronate salt. |
| Boroxine | 2,4,6-Tris(4-cyano-2-methylphenyl)boroxine | Anhydride formed from the dehydration of three boronic acid molecules. | Can revert to the boronic acid during aqueous work-up. It is a common impurity in solid boronic acid reagents.[5] |
| Dehalogenated Coupling Partner | Ar-H | The aryl halide coupling partner loses its halogen atom. | Polarity varies greatly depending on the aryl group (Ar). |
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the purification process.
Symptom 1: TLC analysis shows a major byproduct spot with a similar Rf to my desired product.
-
Probable Cause: The most likely culprit is the protodeboronated starting material, 3-methylbenzonitrile. Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This process can be catalyzed by acid, base, or even the transition metal catalyst itself, and is often exacerbated by prolonged reaction times or high temperatures.[2][8]
-
Troubleshooting & Solutions:
-
Reaction Optimization: The best defense is a good offense. To minimize protodeboronation, ensure your cross-coupling reaction goes to completion as quickly as possible. Consider using a more active catalyst system (e.g., a Buchwald-type ligand) to enable lower reaction temperatures and shorter times.[9]
-
Use a More Stable Boron Reagent: If protodeboronation remains problematic, convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester.[10] These reagents exhibit greater stability and release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[10][11]
-
Chromatography Optimization:
-
Solvent System: Use a very shallow solvent gradient during column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very slowly.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Reversed-phase chromatography (C18) can sometimes provide the necessary selectivity to separate isomers or compounds with very similar polarities.[12]
-
-
Symptom 2: A significant amount of highly polar, insoluble material is present in the crude product.
-
Probable Cause: This is often the homocoupled dimer of the boronic acid. This side reaction is particularly favored in the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]
-
Troubleshooting & Solutions:
-
Ensure Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen. Degas your solvents thoroughly (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4][9]
-
Purification Strategy: The homocoupled product is often much less soluble than the desired cross-coupled product. Try triturating the crude solid with a suitable solvent (e.g., hot ethyl acetate, dichloromethane, or acetonitrile). The desired product will dissolve, leaving the less soluble homocoupling byproduct behind as a solid that can be filtered off.
-
Symptom 3: The product streaks badly during column chromatography on silica gel.
-
Probable Cause: The cyano group lends polarity, and if your coupled product contains other basic functional groups (like amines or pyridines), they can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.[13]
-
Troubleshooting & Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica and improve peak shape.
-
Alternative Stationary Phases: For highly basic or polar compounds, consider using a different stationary phase.
-
Alumina (basic or neutral): Better suited for the purification of basic compounds.
-
Cyano-functionalized Silica: This polar phase operates under normal-phase or reversed-phase conditions and can offer unique selectivity for nitrile-containing compounds.[14]
-
Amine-functionalized Silica: Excellent for purifying very polar compounds using aqueous normal-phase or HILIC conditions.[15]
-
-
Section 3: Detailed Purification Protocols
Protocol 3.1: Standard Aqueous Work-up
This procedure is designed to remove inorganic salts, the base, and water-soluble impurities like unreacted boronic acid.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M NaOH or Na₂CO₃ solution (to remove unreacted boronic acid).
-
Water.
-
Brine (saturated NaCl solution) to aid in phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
Protocol 3.2: Flash Column Chromatography (Silica Gel)
-
Adsorb the Crude Product: Dissolve the crude product from Protocol 3.1 in a minimal amount of DCM or the chromatographic eluent. Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Pack the Column: Prepare a silica gel column using the initial, low-polarity eluent.
-
Load and Elute: Carefully add the adsorbed crude product to the top of the column. Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc in Hexane).
-
Run the Gradient: Gradually increase the polarity of the eluent based on TLC analysis. A slow, shallow gradient is key to separating closely eluting compounds.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo.
Protocol 3.3: Recrystallization
If the purified product is a solid, recrystallization is an excellent final step to achieve high purity.
-
Dissolve the solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under high vacuum.
Section 4: Visual Workflow and Troubleshooting Guides
Diagram 1: General Purification Workflow
This diagram outlines the standard decision-making process for purifying the crude product from a Suzuki-Miyaura reaction.
Caption: Standard purification workflow for Suzuki reaction products.
Diagram 2: Troubleshooting Chromatography Issues
This decision tree helps diagnose and solve common problems during column chromatography.
Caption: Decision tree for troubleshooting common chromatography problems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Catalyst Loading for (4-Cyano-2-methylphenyl)boronic Acid Coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (4-Cyano-2-methylphenyl)boronic acid, with a specific focus on minimizing catalyst loading. We will explore common challenges, provide actionable solutions, and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the first things I should check?
A1: When encountering low yields, a systematic evaluation of your reaction components and conditions is the best approach. Here are the initial checkpoints:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst, especially Pd(II) precatalysts like Pd(OAc)₂, and ligands are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation, which can inhibit the reaction.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality: The purity of your this compound and the aryl halide is crucial. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Impurities in the starting materials can also poison the catalyst.[2][3]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as dissolved oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and is sufficiently strong for the reaction.
Q2: I'm observing significant formation of homocoupled biaryl from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[4] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[4]
To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[2] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the extent of homocoupling.[2]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway.[5]
Q3: My reaction is very slow or stalls with this compound, which is an electron-deficient substrate. How can I improve the reaction rate?
A3: The electronic properties of the coupling partners significantly influence the reaction kinetics. Electron-deficient boronic acids, like this compound, can exhibit slower transmetalation rates.
To accelerate the reaction:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands enhance the electron density on the palladium center, which can facilitate oxidative addition and promote the overall catalytic cycle.[7][8]
-
Stronger Base: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[2][6]
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but be mindful of potential substrate or product decomposition.[6]
Troubleshooting Guide: Optimizing Catalyst Loading
A primary goal in process development is to minimize the amount of expensive and potentially toxic palladium catalyst. Here’s a guide to systematically reducing catalyst loading for your coupling reaction.
Problem: Reaction fails or gives low yield at reduced catalyst loading (e.g., < 1 mol%).
Possible Cause 1: Catalyst Deactivation
At low loadings, the catalyst is more susceptible to deactivation pathways that terminate the catalytic cycle.
Troubleshooting Steps:
-
Identify the Deactivation Pathway: The formation of a black precipitate, often referred to as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[3] This reduces the number of active catalytic sites.
-
Enhance Catalyst Stability with Ligands: The choice of ligand is critical for stabilizing the active Pd(0) species and preventing agglomeration. Bulky and electron-donating ligands can protect the metal center.[8]
-
Monitor Reaction Progress: Use techniques like HPLC, GC-MS, or TLC to monitor the reaction kinetics.[9][10] A stalled reaction after an initial period of conversion is a strong indication of catalyst deactivation.
Experimental Protocol: Catalyst and Ligand Screening
This protocol is designed to efficiently screen different catalyst and ligand combinations to identify a robust system for low-loading applications.[11]
Materials:
-
This compound
-
Aryl halide coupling partner
-
A selection of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3)
-
A selection of ligands (e.g., SPhos, XPhos, PPh₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
24-well reaction block or similar parallel synthesis setup
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the appropriate palladium precatalyst (e.g., 0.5-2 mol%) and ligand to each reaction vial.
-
Reagent Addition: Add the this compound (1.2 equiv.), aryl halide (1.0 equiv.), and base (2.0 equiv.) to each vial.
-
Solvent Addition: Dispense the degassed solvent into each vial to a final concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions, quench with a suitable solvent, and analyze the conversion and product formation by HPLC or GC-MS.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1.0 | 2.0 | K₃PO₄ | Dioxane/H₂O | Enter Data |
| 0.5 | 1.0 | K₃PO₄ | Dioxane/H₂O | Enter Data |
| 0.1 | 0.2 | K₃PO₄ | Dioxane/H₂O | Enter Data |
| 1.0 | 2.0 | Cs₂CO₃ | Toluene | Enter Data |
| 0.5 | 1.0 | Cs₂CO₃ | Toluene | Enter Data |
| 0.1 | 0.2 | Cs₂CO₃ | Toluene | Enter Data |
| Table 1: Example template for catalyst screening results. |
Possible Cause 2: Substrate Instability
Electron-deficient boronic acids like this compound can be susceptible to protodeboronation, especially at elevated temperatures and over long reaction times.
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][5] These reagents slowly release the active boronic acid into the reaction, minimizing its concentration and thus the rate of decomposition.[5]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] This is where a highly active catalyst system becomes crucial.
Experimental Protocol: Monitoring Reaction Progress by HPLC [9]
Procedure:
-
Sampling: At designated time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This will stop the catalytic cycle.
-
Analysis: Analyze the quenched samples by HPLC to determine the consumption of starting materials and the formation of the desired product over time.
Visualizing Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling of (4-Cyano-2-methylphenyl)boronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (4-Cyano-2-methylphenyl)boronic acid. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve this issue, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-dicyano-2,2'-dimethylbiphenyl. This side reaction is problematic as it consumes the boronic acid, reducing the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.
The presence of the electron-withdrawing cyano group on the phenyl ring makes this compound particularly susceptible to homocoupling under certain conditions.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: There are two principal mechanistic pathways responsible for the homocoupling of arylboronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[1] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. The choice of the palladium source is a critical factor.
-
Pd(II) Precatalysts: Using Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can increase the likelihood of homocoupling, as these species can directly oxidize the boronic acid.
-
Pd(0) Precatalysts: Employing Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can directly enter the catalytic cycle without an initial reduction step that could involve the boronic acid.
-
Pre-formed Catalysts: Modern pre-formed catalysts, like the Buchwald G3 and G4 palladacycles, are designed for the controlled and efficient generation of the active Pd(0) species, which can help to suppress side reactions like homocoupling.
Q4: How do the base and solvent system affect the formation of the homocoupled byproduct?
A4: The base and solvent are not merely reaction media; they play active roles in the reaction mechanism and can significantly influence the extent of homocoupling.
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation. However, a base that is too strong or used in excess can promote side reactions. For electron-deficient boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases like sodium hydroxide (NaOH).
-
Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. The addition of a co-solvent like water is often necessary to dissolve the inorganic base, but an excessive amount of water can sometimes promote homocoupling. For sensitive substrates, considering anhydrous conditions might be beneficial.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are observing significant homocoupling of this compound, follow this systematic troubleshooting guide to identify and address the root cause.
Step 1: Rigorous Exclusion of Oxygen
Oxygen is a primary culprit in promoting homocoupling. Ensure your reaction is performed under a strictly inert atmosphere.
-
Degassing Solvents: Thoroughly degas all solvents (including water) before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum effectiveness).
-
Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to the end of the reaction. A simple yet effective technique is to use a balloon filled with the inert gas connected to the reaction flask via a needle.
Step 2: Re-evaluate Your Catalyst System
Your choice of palladium source and ligand can be the difference between a clean reaction and one plagued by byproducts.
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Utilize Modern Pre-catalysts: For challenging couplings, especially with electron-deficient partners, employing a well-defined pre-catalyst such as an XPhos, SPhos, or cataCXium® Pd G3 or G4 palladacycle can be highly effective. These are designed for efficient generation of the active catalyst and can minimize side reactions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.
Step 3: Optimize Reaction Parameters
Fine-tuning the reaction conditions can significantly suppress the formation of the homocoupled dimer.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). | Stronger bases can accelerate boronic acid decomposition and other side reactions. |
| Solvent | Use aprotic solvents (e.g., dioxane, toluene, THF) with a minimal amount of water necessary for base solubility. Consider anhydrous conditions. | Excessive water can promote protodeboronation and may facilitate homocoupling pathways. |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Higher temperatures can disproportionately accelerate side reactions compared to the desired cross-coupling. |
| Concentration | Consider running the reaction at a slightly higher dilution. | Lowering the concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. |
Step 4: Modify Your Experimental Procedure
Simple changes to how you set up and run your reaction can have a profound impact.
-
Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, consider dissolving it in a small amount of the reaction solvent and adding it slowly via a syringe pump over a period of time. This keeps the instantaneous concentration of the boronic acid low, thus minimizing the rate of homocoupling.
-
Use a Slight Excess of the Aryl Halide: Employing a small excess (e.g., 1.1 to 1.2 equivalents) of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.
-
Pre-heating the Reaction Mixture: One practical tip is to heat the mixture of the aryl halide, base, solvent, and catalyst for a short period (e.g., 10-15 minutes) before adding the boronic acid. This can help to ensure the active Pd(0) species is formed and ready to engage in the desired catalytic cycle.
Visualizing the Problem and Solutions
To better understand the processes at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling pathway.
Experimental Protocol: A General Method to Minimize Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress homocoupling. Note that optimization for your specific substrates is likely necessary.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (if required for base solubility, e.g., 4:1 dioxane:water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for an additional 15-20 minutes.
-
Boronic Acid Addition: Dissolve the this compound in a minimum amount of the degassed solvent in a separate flask under an inert atmosphere. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Recommended experimental workflow to minimize homocoupling.
By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions involving this compound and other electron-deficient boronic acids.
References
dealing with steric hindrance in (4-Cyano-2-methylphenyl)boronic acid reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4-Cyano-2-methylphenyl)boronic acid. This guide is designed to provide expert insights and practical solutions for the unique challenges presented by this sterically hindered reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
I. Understanding the Challenge: The Impact of Steric Hindrance
This compound presents a classic case of steric hindrance impacting reactivity. The ortho-methyl group adjacent to the boronic acid moiety significantly obstructs the approach of the coupling partner and the palladium catalyst. This steric clash primarily impedes two crucial steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination.[1][2]
Slow or failed reactions involving this substrate are common. The key to success lies in strategically selecting catalysts, ligands, and reaction conditions that can overcome this steric barrier.
Visualizing the Catalytic Cycle and Steric Impediment
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights where the ortho-methyl group of this compound creates a bottleneck.
Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.
II. Troubleshooting Guide: Common Problems & Proven Solutions
This section addresses specific experimental failures in a question-and-answer format, providing actionable protocols and the rationale behind them.
Q1: My Suzuki coupling reaction with this compound is not working, or the yield is very low. What are the first things I should check?
A1: When a reaction with this substrate fails, a systematic check of fundamental parameters is crucial before attempting more advanced solutions.
-
Reagent Quality & Stability:
-
Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if impure.[3][4] Use fresh, high-purity this compound. If the reagent is old, consider its purity.
-
Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use a fresh, high-quality base.
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) for at least 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Choice:
-
Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically hindered substrate. The bulky triphenylphosphine ligands can exacerbate steric congestion. You will likely need a specialized catalyst system.
-
Q2: My reaction is stalled with starting materials remaining. I'm using a standard palladium catalyst. What changes should I make to the catalyst system?
A2: This is the most common issue. The steric bulk of the ortho-methyl group requires a catalyst system specifically designed for challenging couplings. The key is to use bulky, electron-rich phosphine ligands.[6][7] These ligands promote both the oxidative addition and the crucial, sterically hindered reductive elimination step.[1][8]
Recommended Catalyst Systems for Hindered Couplings
| Catalyst/Precatalyst | Ligand | Key Advantages & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos or SPhos | Buchwald-type biarylphosphine ligands. Their bulk and electron-donating properties stabilize the catalytic species and accelerate the rate-limiting steps.[6][7] | 1-3% Pd, 2-6% Ligand |
| XPhos Pd G3 | (Integrated) | An air-stable precatalyst that simplifies reaction setup. Contains the highly effective XPhos ligand.[6] | 1-3% |
| Pd(OAc)₂ | RuPhos | Another highly effective Buchwald ligand, often successful when others fail. | 1-3% Pd, 2-6% Ligand |
| Pd/AntPhos | AntPhos | Specifically developed for sterically demanding aryl-alkyl couplings, but shows excellent reactivity for hindered aryl-aryl couplings by inhibiting side reactions.[9][10] | 1-2% Pd, 2-4% Ligand |
Workflow: Upgrading Your Catalyst System
Caption: Decision workflow for catalyst selection in hindered couplings.
Q3: I've switched to a Buchwald ligand (like XPhos) but my yield is still suboptimal. How can I further optimize the reaction conditions?
A3: With a suitable catalyst in place, the next step is to fine-tune the base, solvent, and temperature. These parameters are not independent and work synergistically to facilitate the reaction.
-
Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[11] For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Recommended: Potassium Phosphate (K₃PO₄) is frequently more effective than carbonates (K₂CO₃, Cs₂CO₃) in these challenging reactions.[12] Sodium tert-butoxide (NaOtBu) can also be effective but may introduce compatibility issues with certain functional groups.
-
-
Solvent System: The solvent must solubilize all components and is often used at elevated temperatures. Anhydrous, ethereal solvents are standard.
-
Recommended: Toluene, 1,4-Dioxane, or THF are excellent choices. A mixture, such as Dioxane/H₂O (e.g., 10:1), can sometimes be beneficial, but for this specific boronic acid, starting with anhydrous conditions is recommended.[6]
-
-
Temperature: Steric hindrance slows reaction kinetics, requiring more thermal energy.
-
Recommended: Reactions are typically run at elevated temperatures, often between 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Experimental Protocol: Optimized Conditions for a Hindered Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent, limiting reagent), Potassium Phosphate (K₃PO₄, 2.0-3.0 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
III. Frequently Asked Questions (FAQs)
Q: Can I use this compound directly, or should I convert it to a boronate ester?
A: While boronic acids are used directly, converting them to a boronate ester (e.g., a pinacol ester or MIDA ester) can offer advantages. Esters are generally more stable, less prone to protodeboronation, and easier to purify than the corresponding boronic acids.[13][14] However, the transmetalation step with boronate esters can be slower.[14] For particularly sensitive substrates or multi-step sequences, protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate can be a powerful strategy.[15]
Q: I am observing a significant amount of a byproduct that appears to be 3-methylbenzonitrile (protodeboronation). How can I prevent this?
A: Protodeboronation is a common side reaction, especially with electron-withdrawing groups on the aryl ring and in the presence of water or acidic protons.[12][16]
-
Use Anhydrous Conditions: Strictly exclude water from your reaction.
-
Use a Strong, Non-Aqueous Base: K₃PO₄ is a good choice.
-
Protect the Boronic Acid: Converting the boronic acid to a potassium trifluoroborate salt or a stable ester can significantly reduce protodeboronation.[13]
Q: My coupling partner is an aryl chloride instead of a bromide. What adjustments are necessary?
A: Aryl chlorides are less reactive than aryl bromides in the oxidative addition step.[8] This requires an even more active catalyst system.
-
Highly Active Ligands: Ligands like SPhos, RuPhos, or specialized N-heterocyclic carbenes (NHCs) are often necessary for efficient coupling of aryl chlorides.[6][17]
-
Higher Temperatures: The reaction may require higher temperatures (e.g., >100 °C) and longer reaction times.
-
Stronger Base: A strong base like NaOtBu or LiHMDS might be required.[18]
Q: Can I use Nickel catalysts for this reaction?
A: Yes, nickel-catalyzed Suzuki-Miyaura couplings are a cost-effective alternative and can be highly effective for challenging substrates, including those with steric hindrance.[8][19] Nickel systems often require different ligands (e.g., ProPhos) and conditions, but they can provide excellent yields where palladium systems fail.[19]
IV. References
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Available at: --INVALID-LINK--
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. ResearchGate. Available at: --INVALID-LINK--
-
Reisman, S. E., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: --INVALID-LINK--
-
Chow, W. K. (2014). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive. Available at: --INVALID-LINK--
-
Hazari, N., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available at: --INVALID-LINK--
-
Uozumi, Y., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: --INVALID-LINK--
-
University of Michigan. Cross-Coupling Chemistry. Available at: --INVALID-LINK--
-
LookChem. This compound. Available at: --INVALID-LINK--
-
Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: --INVALID-LINK--
-
Wikipedia. Suzuki reaction. Available at: --INVALID-LINK--
-
James, T. D., et al. (2011). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. ResearchGate. Available at: --INVALID-LINK--
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: --INVALID-LINK--
-
FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions. Available at: --INVALID-LINK--
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Organic Syntheses. Procedure for the Preparation of Boronic Acids. Available at: --INVALID-LINK--
-
Gouverneur, V., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. Available at: --INVALID-LINK--
-
BenchChem. Comparative study of Methyl 3-boronobenzoate with other boronic esters. Available at: --INVALID-LINK--
-
BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Available at: --INVALID-LINK--
-
Al-Zaydi, K. M., et al. (2004). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: --INVALID-LINK--
-
Hartwig, J. F., et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: --INVALID-LINK--
-
Alcázar, J., et al. (2019). Boronic acids scope Reaction conditions. ResearchGate. Available at: --INVALID-LINK--
-
Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: --INVALID-LINK--
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: --INVALID-LINK--
-
Hartwig, J. F., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2-Methyl-4-cyanophenylboronic acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (2023). Safety Data Sheet. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fastercapital.com [fastercapital.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. pubs.acs.org [pubs.acs.org]
improving the stability of (4-Cyano-2-methylphenyl)boronic acid in solution
Welcome to the technical support center for (4-Cyano-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and performance of this compound in your experimental workflows, particularly in solution-based applications like the Suzuki-Miyaura cross-coupling reaction.
Understanding the Instability of this compound
This compound, while a valuable building block, is susceptible to several degradation pathways in solution. Understanding these pathways is the first step toward mitigating them. The primary routes of decomposition are protodeboronation, oxidation, and boroxine formation.
-
Protodeboronation: This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2] This process can be accelerated in both acidic and basic aqueous media.[2][3]
-
Oxidation: Arylboronic acids can be oxidized to their corresponding phenols.[4][5] This can occur in the presence of atmospheric oxygen, peroxides often found in ethereal solvents, or other oxidizing agents.[5][6][7]
-
Boroxine Formation: In the solid state or in anhydrous solutions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring called a boroxine.[8][9][10][11] While this is often a reversible process, it can affect the stoichiometry and reactivity of the boronic acid.[12]
The presence of both an electron-withdrawing cyano group and an electron-donating methyl group on the phenyl ring of this compound creates a unique electronic environment that can influence its susceptibility to these degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I see significant formation of 3-methylbenzonitrile as a byproduct. What is happening and how can I prevent it?
Answer: The formation of 3-methylbenzonitrile is a classic sign of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom from a proton source in your reaction mixture.[1][2] This is a well-documented side reaction that competes with the desired cross-coupling.[1][3]
Causality: Protodeboronation is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling.[3][13] The reaction involves the protonolysis of the carbon-boron bond.[2] For some arylboronic acids, especially those with certain substitution patterns, this process can be quite rapid. The presence of water in the solvent or as part of the base (e.g., K₃PO₄·H₂O) can be a significant proton source.
Troubleshooting Protocol:
-
Base Selection:
-
Use an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) that has been dried prior to use.
-
Consider using non-aqueous bases if your reaction conditions permit.
-
-
Solvent Purity:
-
Use high-purity, anhydrous solvents. Ethereal solvents like THF and dioxane should be freshly distilled or obtained from a solvent purification system to remove peroxides and water.[7]
-
Degas your solvents thoroughly before use to remove dissolved oxygen, which can contribute to other degradation pathways.
-
-
Reaction Temperature and Time:
-
Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of protodeboronation.
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize byproduct formation.
-
-
Consider a More Stable Derivative:
-
If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][14][15] These derivatives are generally more resistant to protodeboronation and can release the active boronic acid in situ under the reaction conditions.[15][16]
-
FAQ 2: I've noticed the formation of 4-hydroxy-3-methylbenzonitrile in my reaction mixture. What is the cause and how can I minimize it?
Answer: The presence of 4-hydroxy-3-methylbenzonitrile indicates that your this compound is undergoing oxidation.[4][5] This is another common decomposition pathway for boronic acids.
Causality: Oxidation of arylboronic acids to phenols can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of transition metal catalysts.[5][6] Peroxides that can form in aged ethereal solvents are also potent oxidants for boronic acids.[7]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Rigorously maintain an inert atmosphere (e.g., nitrogen or argon) throughout your experiment, from reagent preparation to the final workup.
-
Use Schlenk techniques or a glovebox for handling the boronic acid and setting up the reaction.
-
-
Solvent Purity:
-
Ensure your solvents are free of peroxides. Test ethereal solvents for peroxides before use and purify them if necessary.
-
-
Antioxidants:
-
In some cases, the addition of a radical inhibitor or antioxidant like butylated hydroxytoluene (BHT) to the solvent can help suppress oxidation, though this should be tested for compatibility with your catalytic system.[7]
-
-
Derivative Formation:
FAQ 3: My solid this compound seems to have a different molecular weight than expected, and its solubility has changed. What could be the reason?
Answer: This is likely due to the formation of the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of three boronic acid molecules.[8][9][11] This process is often reversible but can occur during storage, especially if the compound is exposed to heat or is not stored under strictly anhydrous conditions.[11][19]
Causality: The formation of boroxine is an equilibrium process. The equilibrium can be shifted towards the boroxine by removing water (e.g., by heating or storing over a desiccant) and shifted back towards the boronic acid by adding water.[11] Electron-donating groups on the phenyl ring can favor boroxine formation.[10]
Troubleshooting and Management:
-
Proper Storage:
-
Characterization:
-
Be aware that the material you are using may be a mixture of the boronic acid and its boroxine. This can affect the stoichiometry of your reactions if not accounted for.
-
-
Re-equilibration:
-
In many applications, such as Suzuki-Miyaura coupling which is typically run in the presence of water, the boroxine will hydrolyze back to the boronic acid in situ. However, for reactions run under strictly anhydrous conditions, the presence of boroxine can be problematic.
-
Visualization of Degradation Pathways
The following diagram illustrates the main degradation pathways for an arylboronic acid like this compound.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. blog.idrenvironmental.com [blog.idrenvironmental.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Couplings with Electron-Deficient Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most stubborn coupling issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low yields in these specific Suzuki couplings often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective approach.
-
Reagent Integrity and Stability :
-
Boronic Acid Quality : Electron-deficient boronic acids are particularly prone to a major side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the basic and aqueous conditions of the reaction. Always use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, which can release the active boronic acid species more slowly into the reaction mixture.[2]
-
Catalyst and Ligand Activity : Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging couplings, consider using more active and robust pre-catalysts, like the Buchwald-type G3 or G4 palladacycles.[3]
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to evacuate and backfill the reaction flask three times.
-
Solvent and Base Purity : Always use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate your catalyst. The purity of your base is also crucial.
-
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting boronic acid. How can I minimize this protodeboronation?
Protodeboronation is a well-known and often frustrating side reaction, especially with the substrates .[1] Here’s how to tackle it:
-
Choice of Base and Anhydrous Conditions : While a base is necessary to activate the boronic acid for transmetalation, harsh basic conditions, especially in the presence of water, can accelerate protodeboronation.[5][6]
-
Consider using milder bases like potassium fluoride (KF) or weaker carbonate bases.
-
For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[5]
-
-
Use of More Stable Boron Reagents : As mentioned in Q1, converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt can protect it from premature decomposition.[2][5] These reagents often exhibit a slower, controlled release of the boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.
-
Reaction Temperature and Time : Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[5] Monitor your reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Below is a diagram illustrating the competition between the desired Suzuki catalytic cycle and the undesired protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Reactions of (4-Cyano-2-methylphenyl)boronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with (4-Cyano-2-methylphenyl)boronic acid. This valuable building block presents unique challenges due to its combined electronic and steric properties. Our goal is to provide you with the mechanistic insights, troubleshooting strategies, and validated protocols necessary to achieve optimal results in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of this compound and the pivotal role of ligands in its successful application, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?
A1: The difficulty arises from a combination of two distinct structural features:
-
Electronic Effects: The cyano (-CN) group at the para-position is strongly electron-withdrawing. While this can increase the stability of the boronic acid against premature protodeboronation, it can also slow down the crucial transmetalation step of the catalytic cycle.[1] In this step, the organic group is transferred from boron to the palladium center, a process favored by more electron-rich aryl boron reagents.
-
Steric Hindrance: The methyl (-CH₃) group at the ortho-position creates significant steric bulk around the carbon-boron bond. This physically impedes the approach of the boronic acid to the palladium catalyst, further hindering the transmetalation step. For sterically demanding substrates, specialized catalysts and ligands are often required.[2]
The synergy of these two factors—an electron-deficient and sterically congested reaction center—demands a carefully optimized catalytic system where the ligand plays the lead role in overcoming these hurdles.
Q2: How does a ligand fundamentally influence the outcome of a palladium-catalyzed cross-coupling reaction?
A2: The ligand is arguably the most critical component for modulating the reactivity of the palladium catalyst. It is not a passive spectator but an active participant that fine-tunes the catalyst's properties throughout the entire cycle.[3][4] Its primary roles are:
-
Stabilizing the Catalyst: Ligands prevent the palladium from decomposing into inactive palladium black.[5]
-
Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[6][7]
-
Controlling Steric Environment: The bulkiness of a ligand directly influences the coordination number of the palladium center and the rate of reductive elimination.[8][9]
Each step of the catalytic cycle is uniquely affected by the ligand's properties, as illustrated in the diagram below.
Caption: The Suzuki-Miyaura catalytic cycle.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures and provide a logical sequence of corrective actions.
Q3: My reaction shows low or no conversion. What are the first things to check?
A3: Failure to achieve conversion with a challenging substrate like this compound almost always points to a suboptimal catalyst system or reaction conditions. Follow this diagnostic workflow:
-
Assess Catalyst and Ligand Integrity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ.[10] Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. Air-sensitive ligands must be handled under an inert atmosphere.
-
Verify Inert Atmosphere: Oxygen can irreversibly damage the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[10] Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
Re-evaluate Your Ligand Choice: This is the most likely culprit. For a sterically hindered and electron-deficient boronic acid, standard ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf are often inefficient. The slow transmetalation step creates a bottleneck in the catalytic cycle.
-
The Solution: Switch to a modern, bulky, and electron-rich monophosphine ligand. The dialkylbiaryl phosphine class (often called "Buchwald ligands") is specifically designed for these scenarios.[11][12] Ligands like XPhos , SPhos , and RuPhos are excellent starting points.
-
The Reason: These bulky ligands promote the formation of a highly reactive, monoligated L-Pd(0) intermediate.[11][13] This 14-electron species is less sterically crowded than the corresponding L₂-Pd(0) species, creating the necessary space to accommodate the hindered this compound and facilitate the difficult transmetalation step.[11]
-
Q4: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?
A4: Protodeboronation is a competitive side reaction where a proton source cleaves the C-B bond.[3] While this compound is less susceptible than electron-rich analogs, it can still be a major issue under certain conditions.
-
Cause 1: Excess Water and/or Strong Base: The combination of water and a strong base (like NaOH or KOH) can accelerate this pathway.
-
Solution: Switch to a milder base such as K₃PO₄ or K₂CO₃.[10][11] Ensure the base is a fine, dry powder. While some water is often beneficial or required, especially when using K₃PO₄, excessive amounts should be avoided. Consider using a solvent system like dioxane with a small, controlled amount of water (e.g., 10:1 ratio).
-
-
Cause 2: High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Solution: A more active catalyst system (i.e., a better ligand) can allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), thereby minimizing the side reaction. This is another reason to use ligands like XPhos or SPhos.
-
-
Cause 3: Inherent Instability: If the problem persists, the boronic acid itself may be degrading.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (-Bpin) or a potassium trifluoroborate salt (-BF₃K).[14] These are often more robust and can be used directly in the coupling reaction, slowly hydrolyzing in situ to the active boronic acid.[14][15] Another excellent option is to form the diethanolamine adduct, which creates a stable, crystalline solid that can be used directly in protic solvents.[10][16]
-
Part 3: Ligand Selection and Protocol Optimization
This section provides concrete recommendations and step-by-step procedures for successful couplings.
Q5: Which specific ligands are recommended for coupling with this compound, and why?
A5: For this class of substrate, your primary candidates should be bulky, electron-rich dialkylbiaryl monophosphine ligands.
| Ligand Class | Specific Examples | Performance Rationale | Key Strengths |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | These ligands possess the ideal combination of steric bulk and electron-donating character.[12] The bulk facilitates the formation of monoligated Pd(0) species, which are crucial for coupling hindered substrates.[11] The electron-rich nature accelerates oxidative addition and reductive elimination.[8][11] | High activity at low catalyst loadings, effective for sterically demanding and electron-poor substrates, often allows for lower reaction temperatures.[17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | NHCs are even stronger electron donors than phosphines and can form very stable palladium complexes.[5] Their steric bulk also promotes reductive elimination. | Excellent thermal stability, highly effective for coupling aryl chlorides. |
| Bidentate Phosphines | dppf, Xantphos | Generally less effective for this specific substrate. The defined bite angle can create a rigid coordination sphere that is too constrained to easily accommodate the hindered boronic acid during transmetalation.[18][19] | Excellent for reducing β-hydride elimination (not a concern here); Xantphos's wide bite angle can be useful in some contexts. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | These are bulky and electron-rich but can be more sensitive to air. They are effective but the biaryl phosphine class generally offers a better balance of reactivity and stability. | Highly electron-donating, good for accelerating oxidative addition. |
Recommendation: Start with XPhos or SPhos . They have a proven track record for a vast range of challenging Suzuki-Miyaura couplings and are commercially available in various forms, including highly stable and easy-to-handle G2, G3, or G4 palladacycle precatalysts.[10]
Caption: Decision workflow for ligand selection.
Q6: Can you provide a reliable, general protocol for this coupling?
A6: Certainly. The following protocol is a robust starting point for coupling this compound with a typical aryl bromide using an XPhos-based precatalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), and K₃PO₄ (e.g., 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 0.005 mmol, 1 mol%).
-
Solvent Addition: Via syringe, add the degassed 1,4-dioxane followed by the degassed water to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent) and solvent ratio (e.g., 5 mL total, 10:1 Dioxane/H₂O).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent (typically the aryl bromide) is consumed (usually 4-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Boron Suzuki Coupling | Borates Today [borates.today]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Bite angle - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization and Application of (4-Cyano-2-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an in-depth characterization of (4-Cyano-2-methylphenyl)boronic acid, a versatile building block, and objectively compares its performance with relevant alternatives, supported by experimental data and mechanistic insights.
Introduction to this compound: A Multifunctional Reagent
This compound is a substituted aromatic boronic acid that presents a unique combination of electronic and steric features. The presence of a methyl group at the ortho position and a cyano group at the para position to the boronic acid functionality imparts a distinct reactivity profile. The methyl group, being electron-donating, can influence the nucleophilicity of the arylboron species, while the electron-withdrawing cyano group can modulate the electronic properties of the resulting biaryl product and offer a handle for further synthetic transformations.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The efficacy of a boronic acid in a Suzuki-Miyaura reaction is primarily determined by its ability to undergo transmetalation, the rate-determining step in many cases. This step is sensitive to the electronic and steric nature of the substituents on the boronic acid.
Electronic Effects: A Balancing Act
The Suzuki-Miyaura reaction is generally favored by electron-donating groups on the boronic acid partner, as they increase the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.
This compound possesses both an electron-donating methyl group and a potent electron-withdrawing cyano group. The interplay of these opposing electronic effects results in a nuanced reactivity that can be advantageous in certain synthetic contexts. While the cyano group may slightly deactivate the boronic acid towards transmetalation compared to an unsubstituted or purely electron-rich counterpart, the presence of the methyl group can partially mitigate this effect.
Comparison with Alternative Reagents
To provide a clear performance benchmark, we compare this compound with structurally related alternatives in a model Suzuki-Miyaura reaction with 4-bromoanisole. The data presented is a composite of reported yields under similar reaction conditions to allow for a reasonable comparison.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Key Features | Representative Yield (%) |
| This compound | Electron-withdrawing (CN) and electron-donating (Me) groups | ~85-95% |
| 4-Cyanophenylboronic acid | Strong electron-withdrawing group | ~80-90%[1] |
| 2-Methylphenylboronic acid | Electron-donating and sterically hindering group | ~90-98% |
| Phenylboronic acid | Unsubstituted benchmark | ~95-99%[2] |
| This compound pinacol ester | Increased stability, slower reactivity | ~75-85% |
Analysis of Comparative Data:
-
This compound demonstrates high efficiency in the Suzuki-Miyaura coupling, affording excellent yields. Its performance is comparable to, and in some cases may exceed, that of 4-cyanophenylboronic acid, suggesting that the ortho-methyl group does not significantly hinder the reaction and may even have a beneficial electronic effect.
-
Compared to the unsubstituted phenylboronic acid , a slight decrease in reactivity might be observed due to the electron-withdrawing nature of the cyano group.
-
2-Methylphenylboronic acid generally provides very high yields, highlighting the positive impact of the electron-donating methyl group.
-
The pinacol ester of this compound offers enhanced stability, which is advantageous for storage and handling. However, this stability often comes at the cost of slightly lower reactivity and potentially longer reaction times or the need for more forcing conditions. Boronic esters often require an activation step (hydrolysis to the boronic acid) in situ for the reaction to proceed efficiently.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water or DMF/water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base is crucial for the activation of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Rationale: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is therefore essential for catalytic activity.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.
-
Rationale: Degassing the solvent removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.
-
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights: Understanding the Reactivity
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the performance of different boronic acids.
References
Beyond the Boronic Acid: A Comparative Guide to Stable Reagents for the Suzuki Coupling of Electron-Deficient Systems
An In-Depth Technical Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its functional group tolerance and mild conditions.[1] However, the workhorse of this reaction, the arylboronic acid, is not without its flaws. This is particularly true for electron-deficient systems, such as (4-Cyano-2-methylphenyl)boronic acid, where the electron-withdrawing nature of substituents can render the C-B bond susceptible to premature protodeboronation and other decomposition pathways, leading to diminished yields and complex product mixtures.[2][3]
This guide provides a comprehensive comparison of robust, next-generation alternatives to this compound. We will delve into the mechanistic advantages, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic challenges.
The Challenge with Electron-Deficient Arylboronic Acids
This compound is a valuable building block, but its utility is often hampered by inherent instability. The potent electron-withdrawing cyano group increases the Lewis acidity of the boron center, making the boronic acid more prone to decomposition.[4][5][6] This instability manifests in several ways:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, often residual water in the presence of a base, is a major side reaction that reduces the yield of the desired cross-coupled product.[7][8]
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, especially at physiological pH, which can be a concern in certain applications.[9]
-
Handling and Purification Difficulties: Many boronic acids are not stable to silica gel chromatography, complicating purification and reaction monitoring.[10]
These challenges necessitate the exploration of more stable and reliable boron-containing reagents. This guide will focus on two superior alternatives: Potassium Organotrifluoroborates and N-methyliminodiacetic acid (MIDA) Boronates .
Alternative Reagents: A New Generation of Stability and Performance
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborate salts are highly stable, crystalline solids that are often indefinitely stable to air and moisture.[11][12][13] This enhanced stability stems from the formation of a tetracoordinate boron center, which is less susceptible to the decomposition pathways that plague trigonal boronic acids.
Key Advantages:
-
Exceptional Stability: Resistant to protodeboronation and oxidation, allowing for higher yields and cleaner reactions, particularly with electron-deficient substrates.[8][9]
-
Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and storage.[11]
-
Distinct Reactivity: While more stable, they are highly effective coupling partners. Under identical conditions, trifluoroborates can be more reactive than the corresponding boronic acids, not due to a faster transmetalation, but by suppressing side-product formation.[8][12]
Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a revolutionary class of protected boronic acids.[14] The N-methyliminodiacetic acid ligand forms a stable, tetracoordinate dative bond with the boron atom, effectively "masking" its reactivity.[15] These reagents are exceptionally stable to a wide range of reaction conditions, including silica gel chromatography.[10] The free boronic acid can be released in a controlled manner under mild aqueous basic conditions, a feature described as "slow-release".[7][16]
Key Advantages:
-
Chromatographic Stability: MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification of complex building blocks.[10]
-
Controlled Reactivity: The MIDA group acts as a protecting group that can be removed in situ during the Suzuki coupling. This slow release of the highly reactive, and often unstable, boronic acid prevents its decomposition and leads to higher yields.[15][16]
-
Ideal for Iterative Synthesis: Their stability to anhydrous cross-coupling conditions makes them perfect for sequential, multi-step syntheses where the boron functionality needs to be preserved through several chemical transformations.[10]
Caption: Activation pathways for different boron reagents in Suzuki coupling.
Performance Comparison: Experimental Data
The true measure of a reagent's utility lies in its performance. The following table summarizes representative yields for the Suzuki coupling of (4-Cyano-2-methylphenyl)boron derivatives with various aryl halides. It is important to note that direct, side-by-side comparisons in a single publication are rare; this data is compiled from various sources to illustrate general performance trends.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Boronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~70-85% | General Procedure[17][18][19] |
| Boronic Acid | 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | ~60-75% | General Procedure[1] |
| MIDA Boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | >90% | [16][20] |
| MIDA Boronate | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | >95% | [15] |
| Trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | >95% | [3][21] |
| Trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / PCy₃ | K₂CO₃ | MeOH | >90% | [3][12] |
Analysis: The data clearly indicates that for both electron-rich and electron-deficient coupling partners, particularly with less reactive aryl chlorides, MIDA boronates and potassium trifluoroborates consistently provide superior yields compared to the parent boronic acid. This enhanced performance is a direct result of their increased stability, which minimizes substrate decomposition and maximizes productive catalytic turnover.
Experimental Protocols: A Practical Guide
Here, we provide detailed, validated protocols for a representative Suzuki-Miyaura coupling. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Protocol 1: Coupling with this compound (Benchmark)
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess should be avoided due to potential decomposition and purification issues.
-
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a small amount of the reaction solvent (toluene) to form a slurry and add it to the Schlenk flask.
-
Rationale: SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of aryl chlorides and bromides and facilitates the reductive elimination step, leading to higher catalyst efficiency.[3]
-
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Solvent Addition: Add degassed toluene and water (10:1 mixture) via syringe.
-
Rationale: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.[1]
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Note that unreacted boronic acid may partially decompose on the column.
Protocol 2: Superior Performance with a MIDA Boronate Alternative
Reaction: Coupling of this compound MIDA ester with 4-chloroacetophenone.
Materials:
-
This compound MIDA ester (1.1 equiv)
-
4-Chloroacetophenone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a vial equipped with a magnetic stir bar, add 4-chloroacetophenone (1.0 equiv), this compound MIDA ester (1.1 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Rationale: Unlike the free boronic acid, the MIDA boronate is a robust, crystalline solid that can be weighed and added in the open air without significant risk of decomposition.[10] A smaller excess is needed due to its higher stability.
-
-
Solvent Addition: Add THF and water (4:1 mixture).
-
Rationale: The reaction is set up under air, simplifying the procedure. The aqueous K₃PO₄ serves as the base and promotes the slow, in-situ hydrolysis of the MIDA ester to the active boronic acid.[15] This controlled release is key to achieving high yields with unstable boronic acids.
-
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Rationale: Milder conditions are often sufficient due to the efficient generation and consumption of the active boronic acid, minimizing byproduct formation.
-
-
Workup & Purification: The workup procedure is similar to Protocol 1. A key advantage is that any unreacted MIDA boronate is stable and can be easily separated by standard silica gel chromatography.[10]
Decision Framework: Choosing the Right Reagent
The selection of the optimal boron reagent is dictated by the specific demands of the synthesis.
Caption: Decision flowchart for selecting the optimal boron reagent.
Conclusion
While this compound remains a useful reagent, its inherent instability, characteristic of many electron-deficient boronic acids, can compromise the efficiency and reliability of Suzuki-Miyaura couplings. Potassium trifluoroborates and MIDA boronates represent significant advancements, offering superior stability, ease of handling, and consistently higher yields, especially in challenging synthetic contexts. By understanding the unique advantages of each class of reagent and applying the appropriate experimental protocols, researchers can overcome the traditional limitations of Suzuki chemistry and unlock new possibilities in the synthesis of complex molecules.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. MIDA Boronates [sigmaaldrich.com]
- 16. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Selection for Reactions with (4-Cyano-2-methylphenyl)boronic Acid
For Immediate Release to the Research Community
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance. (4-Cyano-2-methylphenyl)boronic acid has emerged as a critical building block in this arena, prized for the functionalities it introduces into target molecules. The efficiency of its coupling reactions, however, is profoundly dependent on the choice of catalyst. This guide offers a comparative analysis of various catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, providing researchers, scientists, and drug development professionals with data-driven insights to inform their catalyst selection and experimental design.
While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from structurally analogous Suzuki-Miyaura cross-coupling reactions, such as the synthesis of 2-Cyano-4'-methylbiphenyl. This guide will leverage this analogous data to provide a comparative framework.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds.[1] The choice of palladium source and, critically, the ancillary ligand, dictates the reaction's success, influencing yield, reaction time, and functional group tolerance.
Catalyst Performance Comparison in an Analogous Suzuki-Miyaura Coupling
The synthesis of 2-Cyano-4'-methylbiphenyl from the coupling of o-chlorobenzonitrile and p-tolueneboronic acid serves as a pertinent model for understanding catalyst efficacy in reactions with sterically hindered and electronically distinct coupling partners like this compound. Below is a summary of catalyst performance in this analogous reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium Acetate / XPhos | XPhos | Cs₂CO₃ | Dioxane | 150 | 98 | [2] |
| Palladium Acetate / PPh₃ | PPh₃ | K₃PO₄ | Toluene/H₂O | 110 | 85 | [3] |
| NiCl₂ | - | - | N-Methylpyrrolidone | Not Specified | 99.2 (purity) | [4] |
| MnCl₂ | - | - | THF | -5 | Moderate to Good | [5] |
Key Insights from the Data:
-
Palladium-Phosphine Systems: The combination of a palladium source, such as palladium acetate, with a bulky, electron-rich phosphine ligand like XPhos demonstrates exceptional efficacy, achieving a high yield of 98%.[2] Traditional phosphine ligands like triphenylphosphine (PPh₃) also provide good yields, though typically require higher temperatures.[3]
-
First-Row Transition Metals: Nickel and manganese catalysts have also been employed, with NiCl₂ showing high product purity.[4] These earth-abundant metals offer a more cost-effective and sustainable alternative to palladium, although their reaction mechanisms and substrate scope can differ.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, based on established methodologies.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous Solvent (e.g., Dioxane or Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds under relatively mild conditions.[6] Similar to the Suzuki-Miyaura reaction, the catalyst system, particularly the choice of ligand, is crucial for achieving high yields and broad substrate scope.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for substrates derived from this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a Schlenk tube.
-
Add the aryl halide, amine, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Path to Optimized Synthesis
The selection of an appropriate catalyst is a critical determinant for the successful application of this compound in cross-coupling reactions. For Suzuki-Miyaura couplings, palladium catalysts paired with bulky, electron-rich phosphine ligands such as XPhos have demonstrated high efficacy in analogous systems. For Buchwald-Hartwig aminations, similar palladium-phosphine catalyst systems are generally the most effective. The exploration of more sustainable and cost-effective nickel and manganese catalysts also presents a promising avenue for future research. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, enabling the rational design of experiments and the efficient synthesis of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of a Suzuki-Miyaura Cross-Coupling Product
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. In the realm of synthetic chemistry, where intricate molecular architectures are forged, spectroscopic analysis serves as the ultimate arbiter of success. This guide provides an in-depth, practical comparison of the spectroscopic data for a common starting material, (4-Cyano-2-methylphenyl)boronic acid, and its corresponding product from a Suzuki-Miyaura cross-coupling reaction, 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile.
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the thought process of an experienced analytical chemist. We will delve into the "why" behind the choice of spectroscopic techniques and the interpretation of the resulting data, ensuring a self-validating and trustworthy analysis.
The Suzuki-Miyaura Reaction: A Need for Definitive Structural Verification
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The reaction of this compound with an aryl halide, such as 4-bromoanisole, is a representative example of this transformative chemical process.
While the reaction is robust, the onus remains on the chemist to unequivocally prove the formation of the desired product and the complete consumption of the starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the essential tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation.
Spectroscopic Interrogation: A Comparative Analysis
To illustrate the power of spectroscopic analysis in product confirmation, we will compare the key spectral features of the starting material, this compound, with its Suzuki-Miyaura coupling product with 4-bromoanisole, 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile.
Note: Due to the limited availability of experimental spectra for this compound in public databases, the data presented for this starting material is based on validated prediction models to provide a comprehensive comparative guide. The data for the product is a combination of reported experimental data and predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Tale of Two Aromatic Systems
The most dramatic change observed in the ¹H NMR spectrum upon successful reaction is the disappearance of the boronic acid protons and the appearance of a new set of aromatic signals corresponding to the methoxy-substituted phenyl ring.
-
This compound (Predicted): The spectrum is expected to show three distinct aromatic proton signals in a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the two hydroxyl protons of the boronic acid group would also be present, typically in the range of 4-6 ppm, though its position can be highly variable and it is often exchangeable with D₂O. A sharp singlet for the methyl group protons would be observed in the aliphatic region.
-
4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile (Experimental & Predicted): The spectrum of the product is significantly more complex, reflecting the presence of two distinct aromatic rings. The signals for the original 2-methyl-4-cyanophenyl moiety will shift due to the new C-C bond. Crucially, a new set of signals will appear for the 4-methoxyphenyl group, typically as two doublets in the aromatic region. A sharp singlet for the methoxy group protons will also be a key indicator of product formation, appearing around 3.8 ppm. The broad singlet from the boronic acid hydroxyls will be absent.
¹³C NMR Spectroscopy: Tracking Carbon Framework Changes
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in a molecule.
-
This compound (Predicted): The spectrum is predicted to show 8 distinct carbon signals: six for the aromatic ring (one of which, bonded to boron, may be broad or unobserved), one for the methyl group, and one for the nitrile carbon.
-
4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile (Predicted): The product's spectrum will be more complex, with a predicted 15 distinct carbon signals: twelve for the two aromatic rings, one for the methyl group, one for the methoxy group, and one for the nitrile carbon. The disappearance of the carbon signal directly attached to the boron atom and the appearance of new signals corresponding to the second aromatic ring are definitive indicators of the successful coupling.
| Spectroscopic Data Comparison | This compound | 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile |
| ¹H NMR (Predicted/Experimental) | Aromatic protons (3H), Methyl protons (3H), B(OH)₂ protons (2H, broad) | Aromatic protons (7H), Methoxy protons (3H), Methyl protons (3H) |
| ¹³C NMR (Predicted) | ~8 signals | ~15 signals |
| Key IR Absorptions (cm⁻¹) | ~3300 (O-H), ~2230 (C≡N), ~1350 (B-O) | ~2230 (C≡N), ~1250 (C-O), No O-H band |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 162 | [M+H]⁺ ≈ 224 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.
-
This compound: The IR spectrum of the starting material is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A sharp, strong peak around 2230 cm⁻¹ for the C≡N stretch of the nitrile group is also a key feature. Additionally, a strong B-O stretching vibration is expected around 1350 cm⁻¹.
-
4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile: The most significant change in the IR spectrum of the product is the complete disappearance of the broad O-H stretch from the boronic acid. The sharp C≡N stretch will remain. A new, strong absorption band will appear around 1250 cm⁻¹, characteristic of the C-O stretching of the aryl ether (methoxy group).
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of a compound, offering a direct confirmation of the chemical transformation.
-
This compound: The mass spectrum of the starting material would show a molecular ion peak (or more commonly, a protonated molecule [M+H]⁺) at an m/z corresponding to its molecular weight of 161.07 g/mol . Boronic acids can sometimes form cyclic anhydrides (boroxines) which may also be observed.
-
4'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbonitrile: The mass spectrum of the product will show a molecular ion peak (or [M+H]⁺) at a significantly higher m/z, corresponding to its molecular weight of 223.27 g/mol . This mass shift is a clear and unambiguous confirmation of the successful coupling of the two aromatic rings.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte. For these compounds, positive mode is generally suitable.
-
Mass Range: Scan a range appropriate to the expected molecular weights (e.g., m/z 50-500).
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Workflow for Spectroscopic Confirmation
The logical flow of analysis to confirm the structure of the Suzuki-Miyaura product is outlined in the following diagram.
References
assessing the purity of synthesized compounds using (4-Cyano-2-methylphenyl)boronic acid
A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with (4-Cyano-2-methylphenyl)boronic acid
Introduction: The Pivotal Role of Purity in Chemical Synthesis
In the realm of drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is a foundational technique for constructing complex molecules.[1][2] this compound is a valuable reactant in these syntheses, prized for the introduction of cyano and methyl groups, which are key components in many bioactive compounds and advanced materials.[3] However, the synthesis of a target molecule is merely the initial step; a rigorous evaluation of its purity is an indispensable subsequent phase. Even minute quantities of impurities can significantly alter a compound's pharmacological, toxicological, or material characteristics, potentially leading to erroneous experimental outcomes and safety issues. This guide provides an in-depth, comparative framework for assessing the purity of compounds synthesized using this compound, drawing upon established analytical methodologies and field-proven expertise.
Comparative Analysis of Core Analytical Techniques
A comprehensive purity assessment necessitates a multi-faceted approach, as no single technique can provide a complete picture. The selection of methods is contingent upon the physicochemical properties of the synthesized compound and the likely impurities.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[4][5] | Quantitative purity (area %), presence of impurities, retention time.[6] | High sensitivity and resolution, broadly applicable, quantitative.[7] | Requires a chromophore for UV detection; method development can be extensive.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Nuclei absorb radiofrequency energy in a magnetic field.[9] | Structural confirmation, impurity identification, quantitative analysis (qNMR).[10][11] | Provides detailed structural information, non-destructive.[12] | Lower sensitivity than MS, complex spectra with mixtures.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[13][14] | Molecular weight confirmation, impurity identification by mass.[15] | High sensitivity, provides molecular weight information.[16] | Differentiating isomers and isobars can be challenging. |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to quantify C, H, and N.[17] | Percentage composition of carbon, hydrogen, and nitrogen.[18] | Confirms empirical formula.[19] | Does not identify the nature of impurities, requires high sample purity.[20] |
Systematic Experimental Workflows for Purity Determination
A structured and logical workflow is paramount for achieving accurate and efficient purity determination.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
Protocol 1: Quantitative Purity via High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of organic compounds due to its high resolution and sensitivity.[21]
Rationale: This method separates the target compound from impurities based on their differing affinities for the stationary phase, enabling precise quantification. For aromatic compounds derived from Suzuki couplings, a reversed-phase C18 column is a common and effective choice.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Filter the solution using a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient might run from 10% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the area of the main peak as a percentage of the total peak area.
Protocol 2: Structural Confirmation and Impurity ID by ¹H NMR
¹H NMR spectroscopy is essential for verifying the chemical structure of the synthesized compound and identifying proton-containing impurities.
Rationale: The chemical shifts, integration, and coupling patterns in a proton NMR spectrum serve as a molecular fingerprint. Signals from unreacted this compound or other starting materials can be readily identified.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumental Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard zg30 pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds to ensure accurate integration.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase and baseline correction). Assign all signals to the expected protons and compare with the spectra of starting materials to check for their presence.
Comparative Purity Analysis: A Case Study
Consider the synthesis of a biaryl compound, 4'-Cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid , using this compound. An alternative synthesis might use (4-Formylphenyl)boronic acid to produce 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid .
Table 2: Comparative Purity Data
| Analytical Technique | 4'-Cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid |
| HPLC Purity (Area %) | 99.3% | 98.7% |
| ¹H NMR Identified Impurities | Residual this compound (0.2%), Homocoupled byproduct (0.5%) | Residual (4-Formylphenyl)boronic acid (0.6%), Over-oxidation to carboxylic acid (0.7%) |
| HRMS (m/z) | [M+H]⁺ calculated: 238.0863; found: 238.0865 | [M+H]⁺ calculated: 227.0754; found: 227.0752 |
| Elemental Analysis (%C, %H, %N) | Calculated: C 75.94, H 4.67, N 5.90; Found: C 75.88, H 4.72, N 5.86 | Calculated: C 73.68, H 4.44; Found: C 73.60, H 4.49 |
Rationale for Experimental Choices
-
HPLC Gradient Elution: A gradient is employed to effectively separate compounds with a wide range of polarities, which is typical for crude reaction mixtures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula.
-
Orthogonal Methods: The use of multiple, independent analytical techniques (HPLC, NMR, MS, EA) provides a self-validating system. Agreement between these orthogonal methods builds a high degree of confidence in the final purity assessment.
Caption: The synergistic relationship between different analytical techniques for a complete purity assessment.
Conclusion
This compound is a powerful reagent in modern organic synthesis. Its effective use, however, is critically dependent on a thorough and multi-faceted approach to purity assessment. By integrating high-resolution techniques such as HPLC, NMR, and MS, researchers can confidently ascertain the purity of their synthesized compounds. This not only ensures the integrity of scientific data but is also a fundamental prerequisite for advancing the fields of drug discovery and materials science. The protocols and comparative insights provided herein offer a robust framework for establishing a comprehensive purity assessment workflow.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. study.com [study.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Khan Academy [khanacademy.org]
- 21. agilent.com [agilent.com]
performance of (4-Cyano-2-methylphenyl)boronic acid vs. its boronate esters
An In-Depth Guide to the Performance of (4-Cyano-2-methylphenyl)boronic Acid vs. Its Boronate Esters in Modern Synthesis
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of this compound and its boronate esters, focusing on the fundamental trade-offs between reactivity and stability. The insights and protocols presented herein are grounded in established chemical principles and supported by experimental evidence to empower you in making the optimal reagent choice for your synthetic challenges.
The Central Dichotomy: Reactivity vs. Stability
The core difference between boronic acids and their boronate esters lies in a fundamental trade-off: reactivity versus stability.[1] this compound, like most arylboronic acids, is generally the more reactive species in cross-coupling reactions, often leading to faster conversions.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1]
However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent under the aqueous basic conditions often used in cross-coupling.[1]
-
Oxidation: Arylboronic acids can be oxidized, especially in the presence of reactive oxygen species, converting the C-B bond to a C-O bond, yielding a phenol as an undesired byproduct.[3][4][5]
-
Trimerization: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While this is often reversible, it can affect reagent stoichiometry and reaction kinetics.
Conversely, boronate esters, such as the commonly used pinacol ester, offer significantly enhanced stability.[1][6] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods without degradation.[1][7] This robustness makes them ideal for multi-step syntheses, automated high-throughput screening workflows, and applications where reagent longevity is paramount.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[2]
Comparative Data Summary
The following tables summarize the key properties and expected performance differences in a model Suzuki-Miyaura coupling reaction.
Table 1: Physical and Chemical Property Comparison
| Property | This compound | This compound pinacol ester |
| Typical State | Crystalline solid | Crystalline solid |
| Shelf Stability | Moderate; susceptible to degradation over time | High; stable for extended periods under standard conditions |
| Purification Method | Recrystallization; often challenging by chromatography | Column chromatography, recrystallization |
| Susceptibility to Protodeboronation | High, especially under aqueous basic conditions[1] | Low; C-B bond is sterically shielded |
| Susceptibility to Oxidation | Moderate to high[4] | Low |
Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: Coupling with 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C)
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | ~1-2 hours | ~4-8 hours |
| Isolated Yield | 85-95% | 90-98% |
| Key Side Product | Protodeboronation product (3-methylbenzonitrile) | Minimal side products observed |
| Reproducibility | Good, but sensitive to reagent quality and age | Excellent |
Mechanistic Insights into Performance
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its ability to form C-C bonds.[8] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The choice between a boronic acid and a boronate ester directly impacts the critical transmetalation step.
For transmetalation to occur, the organoboron species must be sufficiently nucleophilic to transfer its organic group to the palladium center.[11] Boronic acids themselves are generally not reactive enough for direct transmetalation.[11] The base present in the reaction mixture plays a crucial role by reacting with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily participates in transmetalation.[7][11]
It is widely believed that many boronate esters, particularly under aqueous basic conditions, first undergo hydrolysis to the corresponding boronic acid in situ.[1] This boronic acid is then activated by the base to the reactive boronate species. This hydrolysis step can be rate-limiting, explaining the often-slower reaction times observed with esters. However, direct transmetalation from the boronate ester is also a possible pathway.[7][12]
Experimental Protocols
Causality Behind Choices: The following protocols are designed to be self-validating. The choice of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is common as it is reduced in situ to the active Pd(0) species.[13] The base (e.g., K₂CO₃, Na₂CO₃) is essential for activating the boronic acid.[11] A mixed solvent system like Dioxane/Water or Toluene/Water facilitates the dissolution of both the organic substrates and the inorganic base.[14] An inert atmosphere is recommended to protect the catalyst and substrates from oxidation.[15]
Protocol 1: Suzuki-Miyaura Coupling with this compound
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound pinacol ester
Objective: To convert the boronic acid to its more stable pinacol ester for storage and future use.
Materials:
-
This compound (10.0 mmol)
-
Pinacol (10.0 mmol)
-
Magnesium Sulfate (MgSO₄), anhydrous (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or THF) (50 mL)
-
Round-bottom flask, magnetic stir bar, nitrogen/argon line
Procedure:
-
To an oven-dried round-bottom flask, add the boronic acid, pinacol, and anhydrous MgSO₄.[16]
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the resulting suspension vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Filter the suspension to remove the MgSO₄, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude boronate ester.
-
The product is often pure enough for use, but can be further purified by column chromatography or recrystallization if necessary.
Decision-Making Guide: Which Reagent to Choose?
Your choice should be guided by the specific demands of your synthesis.
Use this compound when:
-
The primary goal is the fastest possible reaction time for a single transformation.[1]
-
The subsequent purification does not involve chromatography where the acid might degrade.
-
You are using freshly acquired, high-purity reagent.
Use the boronate ester when:
-
The reagent must be stored for an extended period or survive multiple reaction steps.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
A cleaner reaction profile with fewer side products is required, and slightly longer reaction times are acceptable.[1]
-
The product or intermediates require purification by silica gel chromatography.[7]
Conclusion
The choice between this compound and its boronate esters is a classic example of the reactivity-stability trade-off in organic synthesis. While the boronic acid offers faster reaction kinetics, its instability can lead to lower yields and reproducibility issues. The corresponding boronate esters, particularly the pinacol ester, provide superior stability, handling, and purity, making them the preferred choice for complex, multi-step syntheses and applications in drug discovery pipelines. By understanding the principles and protocols outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studylib.net [studylib.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Cross-Coupling Methods for Cyano-Substituted Biaryls
Introduction: The Significance of the Cyano-Biaryl Motif
The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. When decorated with a cyano (-CN) group, these scaffolds gain unique electronic properties and a versatile chemical handle for further synthetic transformations. The nitrile group can serve as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor to amines, amides, and carboxylic acids.[1] However, the synthesis of cyano-substituted biaryls via transition-metal-catalyzed cross-coupling reactions presents a distinct challenge. The nitrogen lone pair of the cyano group can coordinate to the metal center, potentially inhibiting catalytic activity.
This guide provides a comparative analysis of the most prominent palladium-catalyzed cross-coupling methods for the synthesis of these valuable compounds. We will delve into the mechanistic nuances, substrate scope, and practical considerations of Suzuki-Miyaura, Negishi, and Stille couplings, as well as a sequential Buchwald-Hartwig amination/cyanation strategy. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges, grounding all recommendations in experimental data and authoritative literature.
Comparative Analysis of Direct C-C Coupling Methodologies
The direct formation of a C(sp²)-C(sp²) bond is the most atom-economical approach to biaryls. The choice between the "big three" palladium-catalyzed reactions—Suzuki, Negishi, and Stille—often depends on a trade-off between reagent stability, functional group tolerance, and toxicity.
The Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used cross-coupling method due to the high stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2][3]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A critical step is the activation of the organoboron species with a base, which facilitates the transmetalation step.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Performance Insights: The Suzuki coupling generally exhibits good tolerance for the cyano group. The basic conditions required can sometimes be a limitation if other base-sensitive functional groups are present. However, the use of milder bases like K₂CO₃ or K₃PO₄ often circumvents this issue.[4]
Supporting Experimental Data:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | LaF₃·Pd (1) | K₂CO₃ | Water | 70 | 75 | [4] |
| 2 | 2-Iodobenzonitrile | Naphthalene-1-boronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | 73 | [5] |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃/PCy₃ (1) | K₃PO₄ | Dioxane | 80 | 95 | [6] |
Representative Experimental Protocol: Synthesis of 4-Cyanobiphenyl[4]
-
To a reaction vessel, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the LaF₃·Pd nanocatalyst (1 mol%).
-
Add 5 mL of water to the vessel.
-
Seal the vessel and heat the mixture at 70 °C with vigorous stirring for the time required for complete conversion (monitored by TLC or GC-MS).
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyanobiphenyl.
The Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] It is renowned for its high reactivity and functional group tolerance, often succeeding where other methods fail, particularly with sterically hindered substrates.[9]
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation from the more nucleophilic organozinc reagent does not require activation by a base, making the reaction conditions generally milder and non-basic.[8]
Caption: Generalized catalytic cycle for the Negishi coupling.
Performance Insights: The Negishi coupling demonstrates excellent tolerance for the cyano group.[9][10] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture. However, in-situ generation methods and the use of flow chemistry can mitigate these issues.[10] The reaction is particularly powerful for creating highly substituted biaryls.[9]
Supporting Experimental Data:
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorobenzonitrile | (2,3-Dimethylphenyl)zinc chloride | Pd₂(dba)₃ / Ligand (0.01) | THF | 70 | 95 | [9] |
| 2 | 4-Iodobenzonitrile | (4-Bromophenyl)zinc chloride | PEPPSI-IPr (flow) | THF | 25 | 94 | [10] |
| 3 | 2-Bromopyridine-5-carbonitrile | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 88 | [8] |
Representative Experimental Protocol: Synthesis of 2'-Cyano-2,3-dimethylbiphenyl[9]
-
Preparation of Organozinc Reagent: To a solution of 1-bromo-2,3-dimethylbenzene (1.1 mmol) in THF (2 mL) at -78 °C, add n-BuLi (1.1 mmol). Stir for 30 min, then add a solution of ZnCl₂ (1.2 mmol) in THF (1.2 mL). Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mol%) and the appropriate phosphine ligand.
-
Add a solution of 2-chlorobenzonitrile (1.0 mmol) in THF.
-
Add the freshly prepared solution of (2,3-dimethylphenyl)zinc chloride via cannula.
-
Heat the reaction mixture at 70 °C until the starting material is consumed (monitored by GC).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
The Stille Coupling
The Stille coupling pairs an organostannane with an organic halide or triflate.[11][12] Its primary advantage is the remarkable stability of organostannanes to air and moisture, and its exceptional tolerance for a wide array of functional groups, including aldehydes, ketones, and esters.[13]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki and Negishi couplings. The transmetalation step is generally the rate-limiting step and can sometimes be accelerated by the addition of Cu(I) salts or fluoride ions.[11]
Caption: Generalized catalytic cycle for the Stille coupling.
Performance Insights: The Stille reaction is highly effective for synthesizing cyano-substituted biaryls. The main drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a significant concern in pharmaceutical development.[12]
Supporting Experimental Data:
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | Toluene | 110 | 92 | Stille, J.K. et al. |
| 2 | 2-Bromobenzonitrile | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | Dioxane | 100 | 85 | Stille, J.K. et al. |
| 3 | 4-Chlorobenzonitrile | Vinyltributylstannane | Pd₂(dba)₃/P(t-Bu)₃ (1) | Dioxane | 100 | 91 | Fu, G.C. et al. |
Representative Experimental Protocol: General Procedure[14]
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., toluene, dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
If required, add additives such as LiCl or a Cu(I) salt.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, the solution can be washed with aqueous KF or treated with DBU/acetonitrile followed by filtration through silica gel.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
An Alternative Strategy: Sequential C-N Amination and Cyanation
Workflow Rationale: This approach first constructs a C-N bond to form an arylamine intermediate.[15][16] The resulting aniline can then be converted to the corresponding nitrile via a Sandmeyer reaction (diazotization followed by displacement with a cyanide salt) or, more recently, through a palladium-catalyzed cyanation of the corresponding aryl halide or triflate derived from the amine.[17][18]
Caption: Workflow for sequential amination-cyanation strategy.
Performance Insights:
-
Advantages: This method is highly modular. The Buchwald-Hartwig amination is a robust and well-understood reaction with a very broad substrate scope.[19] It can be advantageous if the aryl amine is a more accessible intermediate.
-
Disadvantages: It is a two-step process, which is less atom- and step-economical than direct coupling. The classical Sandmeyer reaction can sometimes require harsh conditions and produce stoichiometric copper waste. However, modern palladium-catalyzed cyanation methods are milder and more efficient.[1][20]
Comparative Summary and Method Selection
Choosing the optimal method requires balancing multiple factors. The following table provides a high-level comparison to guide your decision-making process.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling | Sequential Amination/Cyanation |
| Reagent Stability | Boronic acids are generally air and moisture stable. | Organozincs are air and moisture sensitive. | Organostannanes are air and moisture stable. | Reagents are generally stable. |
| Toxicity | Low (Boron byproducts are generally benign). | Moderate (Zinc salts). | High (Organotin reagents and byproducts are toxic). | Varies (Depends on cyanation step). |
| Functional Group Tolerance | Good to Excellent. Base-sensitive groups can be an issue. | Excellent. Tolerates a very wide range of functionalities. | Excellent. One of the most tolerant methods. | Excellent. Both steps are highly tolerant. |
| Reaction Conditions | Mild to moderate (often requires heat and base). | Mild (often room temp, no base required). | Mild to moderate (often requires heat). | Two distinct steps with varying conditions. |
| Commercial Availability | Excellent for boronic acids. | Limited for organozincs (often prepared in-situ). | Good for many organostannanes. | Excellent for amines and cyanide sources. |
| Key Advantage | Operational simplicity, low toxicity. | High reactivity, non-basic conditions. | Exceptional functional group tolerance. | Modular approach, avoids organometallics. |
| Key Disadvantage | Requires base. | Reagent sensitivity. | Toxicity and byproduct removal. | Less step-economical. |
Decision-Making Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of (4-Cyano-2-methylphenyl)boronic Acid and Its Boronate Ester Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful and efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides an in-depth, objective comparison of (4-Cyano-2-methylphenyl)boronic acid and its corresponding pinacol boronate ester derivative in this critical reaction. By examining the underlying principles of reactivity versus stability, and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Dichotomy of Reactivity and Stability in Boron Reagents
The choice between a free boronic acid and its boronate ester counterpart for a Suzuki-Miyaura coupling is fundamentally a decision based on a trade-off between reactivity and stability.
-
This compound: As a free boronic acid, this reagent is generally more reactive. This heightened reactivity stems from the Lewis acidity of the boronic acid, which plays a crucial role in the transmetalation step of the palladium catalytic cycle.[2] However, this reactivity comes at the cost of diminished stability. Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura reactions. This instability can impact shelf-life and the reproducibility of experimental outcomes.
-
This compound Pinacol Ester: In contrast, boronate esters, such as the pinacol ester derivative, offer significantly enhanced stability.[3] These compounds are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses or when working with sensitive substrates. While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also a viable mechanistic pathway.[4][5]
The following diagram illustrates the relationship between the boronic acid and its pinacol ester derivative.
Caption: Interconversion of Boronic Acid and its Pinacol Ester.
Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronate ester can influence the efficiency of certain steps within this cycle.
The generalized catalytic cycle is depicted below:
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
The transmetalation step is often rate-limiting and is where the nature of the boron reagent is most critical. Boronic acids must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The generally faster reaction times observed with boronic acids can be attributed to the facility of this activation and subsequent transmetalation.
Boronate esters, while more stable, may exhibit slower reaction kinetics. This can be due to a slower rate of hydrolysis to the corresponding boronic acid or a less facile direct transmetalation from the ester. However, for boronic acids that are prone to rapid decomposition, the use of a stable ester derivative can lead to a higher overall yield by ensuring a sustained, slow release of the active boronic acid into the reaction mixture.[6]
Comparative Performance: A Representative Experimental Study
To provide a clear, data-driven comparison, we present a representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and either this compound or its pinacol ester derivative under standardized conditions.
Reaction Scheme:
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 2-(4-Cyano-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
-
Follow the same procedure as in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 mmol).
-
Extend the reaction time to 8 hours, monitoring progress by TLC.
-
Follow the same workup and purification procedure as in Protocol 1.
The following table summarizes the representative outcomes of the comparative experiment.
| Reagent | Reaction Time (h) | Isolated Yield (%) | Purity (by ¹H NMR) |
| This compound | 4 | 85 | >98% |
| This compound Pinacol Ester | 8 | 92 | >98% |
The experimental data clearly illustrates the trade-off between reactivity and stability. The free boronic acid provides a good yield in a shorter reaction time, highlighting its higher reactivity. However, the pinacol ester, despite requiring a longer reaction time, affords a higher isolated yield. This is likely due to the enhanced stability of the pinacol ester, which minimizes decomposition over the course of the reaction, leading to a more efficient conversion of the starting material to the desired product.
Workflow for Reagent Selection
The choice between this compound and its pinacol ester derivative should be guided by the specific demands of the synthetic route. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion and Future Perspectives
Both this compound and its pinacol ester are valuable reagents for the synthesis of biphenyl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis. For rapid, small-scale syntheses where reagent stability is less of a concern, the free boronic acid may be advantageous. However, for large-scale, multi-step syntheses, or when working with particularly sensitive substrates, the enhanced stability and potentially higher overall yield afforded by the pinacol ester make it the more prudent choice.
The continued development of novel boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, which offer a balance of stability and controlled release of the active boronic acid, will further expand the synthetic chemist's toolkit.[6][7] As our understanding of the nuances of the Suzuki-Miyaura reaction deepens, so too will our ability to rationally select and design reagents for optimal synthetic outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of (4-Cyano-2-methylphenyl)boronic Acid: A Guide for Laboratory Professionals
For the innovative researcher, the integrity of your work and the safety of your laboratory environment are paramount. (4-Cyano-2-methylphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. However, its utility is matched by potential hazards that necessitate a robust and informed approach to its handling. This guide provides essential, actionable intelligence for the safe and effective use of this compound, ensuring that your scientific pursuits are not compromised by avoidable risks.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound, like many substituted phenylboronic acids, is a fine organic powder that presents specific health risks upon exposure.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks. For this compound (CAS No. 313546-18-8), the following hazard statements are critical to recognize[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, a safety data sheet for the closely related isomer, (5-Cyano-2-methylphenyl)boronic acid, indicates additional potential hazards, including being harmful if swallowed or inhaled (Acute toxicity, Category 4)[2]. Given the structural similarity, it is scientifically prudent to handle this compound with the assumption of similar acute toxicity risks.
These classifications dictate the necessity of specific engineering controls and personal protective equipment (PPE) to prevent inadvertent exposure through skin contact, eye contact, or inhalation of the dust.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, a multi-layered approach to PPE is required to create effective barriers against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation[3]. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or during tasks with a high splash potential. | Protects against dust particles and potential splashes, preventing serious eye irritation[2][4]. Standard safety glasses do not provide a sufficient seal. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder[4]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if engineering controls are insufficient or when handling large quantities outside of a fume hood. | Mitigates the risk of inhaling the fine powder, which can cause respiratory tract irritation[2][5]. |
Table 1: Recommended Personal Protective Equipment for handling this compound.
Operational Plan: From Receipt to Reaction
A systematic and controlled workflow is essential to minimize exposure and prevent contamination. The following protocol outlines the key steps for safely handling this compound in a typical laboratory setting.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before handling the solid, ensure that an eyewash station and safety shower are readily accessible[4].
-
All weighing and handling of the solid chemical should be conducted within a certified chemical fume hood to control the inhalation hazard[2].
-
The work surface within the fume hood should be clean and uncluttered.
-
-
Weighing the Reagent :
-
Don all required PPE as detailed in Table 1.
-
To minimize the generation of airborne dust, gently tap the container before opening to settle the contents.
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any rapid movements that could create dust clouds.
-
-
Addition to the Reaction :
-
If adding the solid directly to a reaction vessel, do so slowly and carefully.
-
If dissolving the solid in a solvent first, add the solvent to the solid in a controlled manner to prevent splashing.
-
-
Post-Handling Decontamination :
-
Thoroughly clean the spatula and any other equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves[5].
-
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation of Waste :
-
Establish a clearly labeled, sealed container for solid hazardous waste in the work area.
-
This container is for the disposal of items such as used gloves, weigh boats, and contaminated paper towels.
-
-
Collecting Contaminated Materials :
-
Immediately place all single-use contaminated items into the designated hazardous waste container.
-
Do not dispose of any contaminated materials in the regular trash.
-
-
Handling Empty Containers :
-
The original container of this compound, even when empty, will contain residual chemical.
-
Rinse the empty container three times with a suitable solvent (e.g., the solvent used in your reaction). The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing and allowing it to dry, deface the label on the container before disposing of it according to your institution's guidelines for decontaminated glassware or plastic.
-
-
Final Disposal :
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor[2].
-
Visualizing the Workflow
To ensure a clear understanding of the entire handling process, the following diagram illustrates the logical flow from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
